molecular formula C12H15NO3 B13298265 2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid

2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13298265
M. Wt: 221.25 g/mol
InChI Key: NPLUHRDFXUIWSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid (CAS 1495024-45-7) is a chemical compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol . It features a pyrrolidine ring, a common scaffold in medicinal chemistry, substituted with a 4-methoxyphenyl group at the 2-position and a carboxylic acid at the 3-position. The carboxylic acid handle provides a versatile site for further synthetic modification and derivatization, making this compound a valuable building block in organic synthesis . Pyrrolidine derivatives are recognized as privileged structures in drug discovery due to their presence in a wide range of bioactive molecules . Specifically, compounds with a methoxyphenyl-substituted pyrrolidine core are of significant research interest. For instance, closely related analogues have been investigated as key intermediates in the synthesis of potent pharmaceutical agents, including endothelin receptor antagonists and enzyme inhibitors targeting central nervous system (CNS) disorders . The structural features of this compound suggest potential value as a precursor or intermediate in medicinal chemistry programs and pharmacological research, particularly in the development of enzyme inhibitors and receptor ligands. As a chiral molecule, its stereochemistry may play a critical role in its biological interactions . This product is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. Please refer to the product's Safety Data Sheet for detailed handling and hazard information .

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H15NO3/c1-16-9-4-2-8(3-5-9)11-10(12(14)15)6-7-13-11/h2-5,10-11,13H,6-7H2,1H3,(H,14,15)

InChI Key

NPLUHRDFXUIWSJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C(CCN2)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Comprehensive Technical Guide: 2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic Acid in Advanced Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate molecular scaffolds that define the success of an entire therapeutic class. The 2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid core is one such privileged structure. It serves as the foundational pharmacophore for highly selective Endothelin A (ETA) receptor antagonists, most notably Atrasentan (ABT-627). This guide provides an in-depth technical analysis of its physicochemical properties, mechanistic causality in drug design, and the rigorous, self-validating synthetic workflows required to produce it with high diastereomeric purity.

Physicochemical Properties & Structural Analysis

Understanding the physicochemical baseline of this scaffold is critical for predicting its pharmacokinetic behavior and receptor binding kinetics. The table below summarizes the core quantitative data for the base scaffold.

PropertyValue
Chemical Name 2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid
Molecular Formula C12H15NO3
Molecular Weight 221.26 g/mol
Hydrogen Bond Donors 2 (Pyrrolidine NH, Carboxylic OH)
Hydrogen Bond Acceptors 4 (N, O, O, O)
Topological Polar Surface Area 58.6 Ų
Stereochemical Requirement trans,trans configuration required for ETA antagonism
Structural Causality in Drug Design

The selection of this specific architecture is not arbitrary; it is driven by strict structure-activity relationship (SAR) requirements[1]:

  • The Pyrrolidine Ring: Acyclic peptides suffer from a high entropic penalty upon receptor binding due to the loss of rotational degrees of freedom. The 5-membered pyrrolidine ring acts as a conformational lock, pre-organizing the functional groups to match the ETA receptor's binding pocket perfectly.

  • The 4-Methoxyphenyl Group: Positioned at C2, this group is critical for occupying a deep hydrophobic pocket in the ETA receptor. The methoxy oxygen also serves as a weak hydrogen bond acceptor, enhancing binding affinity[2].

  • The Carboxylic Acid: Located at C3, this moiety acts as the primary anchor, forming a critical ionic salt bridge with conserved arginine residues within the ETA binding site.

Mechanistic Role in Endothelin Receptor Antagonism

Endothelin-1 (ET-1) is a potent vasoconstrictor and profibrotic peptide. Its effects are mediated through two receptor subtypes: ETA and ETB. While ETA activation drives vasoconstriction and cellular proliferation, ETB activation promotes vasodilation and ET-1 clearance. Therefore, highly specific ETA antagonism is required to treat conditions like Diabetic Kidney Disease (DKD) without triggering adverse ETB-mediated effects[3].

The 2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid scaffold achieves this by selectively outcompeting ET-1 for the ETA receptor binding pocket, as illustrated below.

ETAPathway A 2-(4-Methoxyphenyl)pyrrolidine- 3-carboxylic acid Scaffold B ETA Receptor Binding Pocket A->B Hydrophobic & Ionic Interactions C Conformational Lock A->C Pyrrolidine Rigidity D Inhibition of Endothelin-1 Binding B->D Antagonism C->B E Vasodilation & Reduced Fibrosis D->E Downstream Effect

Fig 1. Mechanistic pathway of ETA receptor antagonism by the pyrrolidine scaffold.

Synthetic Methodology & Protocols

The biological activity of ETA antagonists is heavily dependent on the trans,trans configuration of the substituents around the pyrrolidine ring. The following protocol outlines the industry-standard nitroalkene-ketoester route, specifically optimized for diastereomeric purity[4].

Protocol: Synthesis and Isolation of the trans,trans Pyrrolidine Core

Objective: To synthesize the core scaffold with high diastereomeric purity, leveraging differential saponification as a self-validating isolation step.

  • Step 1: Nitroalkene Formation

    • Procedure: Condense 4-methoxybenzaldehyde with nitromethane in the presence of a catalytic amount of NaOH.

    • Causality: The base catalyzes the Henry reaction (nitroaldol condensation), followed by spontaneous dehydration to yield the highly electrophilic 4-methoxynitrostyrene.

  • Step 2: Conjugate Addition

    • Procedure: React the 4-methoxynitrostyrene with a ketoester (e.g., ethyl 3-oxobutanoate) under basic conditions.

    • Causality: This Michael-type addition establishes the carbon backbone and sets up the necessary functional groups for the subsequent cyclization.

  • Step 3: Reductive Cyclization

    • Procedure: Reduce the nitro group using NaBH₃CN or catalytic hydrogenation (H₂/Pd-C).

    • Causality: Reduction of the nitro group to an amine triggers a spontaneous intramolecular cyclization with the adjacent carbonyl/ester, forming a cyclic imine intermediate, which is further reduced to the pyrrolidine ring. This yields a crude diastereomeric mixture[4].

  • Step 4: Base-Catalyzed Epimerization

    • Procedure: Treat the crude diastereomeric mixture with sodium ethoxide (NaOEt) in ethanol.

    • Causality: The proton at the C3 position (alpha to the ester) is highly acidic. Base-catalyzed enolization allows the system to equilibrate. The bulky substituents at C2 and C4 drive the equilibrium toward the thermodynamically favored trans,trans and cis,trans configurations, minimizing steric clash[4].

  • Step 5: Differential Saponification and Isolation (Self-Validating Step)

    • Procedure: Subject the epimerized ester mixture to mild basic hydrolysis using LiOH or dilute NaOH at room temperature. Extract the aqueous layer with dichloromethane. Acidify the aqueous layer to precipitate the target acid.

    • Causality & Validation: The trans,trans ester is sterically accessible and hydrolyzes readily to the carboxylic acid, which becomes water-soluble as a carboxylate salt. The undesired cis,trans isomer is sterically hindered and resists hydrolysis under these mild conditions, remaining in the organic phase. This kinetic resolution serves as a built-in, self-validating purification step, ensuring that only the desired trans,trans isomer is isolated upon acidification[4].

Synthesis S1 Step 1: Condensation (4-Methoxybenzaldehyde + Nitromethane) S2 Step 2: Conjugate Addition (Ketoester + Nitroalkene) S1->S2 NaOH, Δ S3 Step 3: Reductive Cyclization (NaBH3CN or H2/Pd-C) S2->S3 Catalyst S4 Step 4: Epimerization (Base-catalyzed to trans,trans) S3->S4 NaOEt S5 Step 5: Saponification (NaOH/LiOH Hydrolysis) S4->S5 Ester Cleavage S6 Target Core: 2-(4-Methoxyphenyl)pyrrolidine- 3-carboxylic acid S5->S6 Kinetic Resolution Isolation

Fig 2. Synthetic workflow for the 2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid core.

Analytical Validation and Quality Control

To ensure the integrity of the synthesized scaffold before downstream API manufacturing, two analytical techniques are mandatory:

  • Chiral HPLC: Essential to verify the enantiomeric excess (ee) of the final product. For advanced therapeutics like Atrasentan, only the (2R, 3R, 4S) enantiomer exhibits the required pharmacological profile[3].

  • NMR Spectroscopy: ¹H NMR is utilized to confirm the trans,trans relative stereochemistry. The coupling constants (J-values) between the protons at C2, C3, and C4 are diagnostic; trans protons on a rigid pyrrolidine ring exhibit distinct coupling constants compared to their cis counterparts, providing definitive proof of structural causality[5].

Applications in Advanced Therapeutics

The most prominent application of the 2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid scaffold is in the development of [3]. In DKD, chronically elevated blood glucose levels cause glucose toxicity to renal endothelial cells, leading to an overproduction of ET-1. By utilizing this pyrrolidine scaffold to selectively block the ETA receptor, Atrasentan effectively reduces intraglomerular pressure, mitigates proteinuria, and slows the progression of renal fibrosis without compromising the beneficial clearance functions of the ETB receptor[3].

References

  • Methods of treating diabetic kidney disease - Google Patents (WO2021207723A2).
  • Design, Synthesis, and Activity of a Series of Pyrrolidine-3-carboxylic Acid-Based, Highly Specific, Orally Active ET(B) Antagonists - Journal of Medicinal Chemistry (Liu et al., 1999). URL:[Link]

  • Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists - Journal of Medicinal Chemistry (Jae et al., 2001). URL:[Link]

  • Diastereoselective syntheses of the pyrrolidine core of the endothelin antagonist ABT-627 (Atrasentan) via 1,2-Oxazines - European Journal of Organic Chemistry (Buchholz & Reissig, 2003). URL:[Link]

  • Atrasentan Synthesis Database (Differential Saponification Protocol) - DrugFuture. URL:[Link]

Sources

2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid stereochemistry and enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stereochemistry and Enantiomers of 2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid

Abstract

The pyrrolidine ring is a privileged scaffold in modern medicinal chemistry, appearing in a significant percentage of FDA-approved drugs and numerous biologically active natural products.[1][2][3][4] The substituted derivative, 2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid, presents a compelling case study in stereochemical complexity and its profound impact on pharmacological activity. Possessing two contiguous chiral centers, this molecule can exist as four distinct stereoisomers, each with a unique three-dimensional architecture that dictates its interaction with biological targets. This guide provides a comprehensive exploration of the stereochemical landscape of this molecule, detailing field-proven strategies for stereoselective synthesis, robust analytical methodologies for characterization, and the underlying principles that govern these processes. Our objective is to equip researchers and drug development professionals with the foundational knowledge and practical insights required to navigate the challenges of synthesizing and validating stereochemically pure isomers of this important molecular scaffold.

The Stereochemical Imperative: Understanding the Four Isomers

The core structure of 2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid features two stereogenic centers at the C2 and C3 positions of the pyrrolidine ring. This gives rise to two pairs of enantiomers, which are diastereomers of each other.

  • Enantiomeric Pairs:

    • (2S,3S) and (2R,3R) - trans isomers

    • (2S,3R) and (2R,3S) - cis isomers

  • Diastereomeric Pairs:

    • (2S,3S) is a diastereomer of (2S,3R) and (2R,3S).

    • (2R,3R) is a diastereomer of (2S,3R) and (2R,3S).

The spatial arrangement of the 4-methoxyphenyl group at C2 and the carboxylic acid group at C3 is fundamentally different between the cis and trans diastereomers, leading to distinct physical properties and, critically, different biological activities. The ability to selectively synthesize and isolate a single, desired stereoisomer is often paramount in drug development, as undesired isomers may be inactive or contribute to off-target toxicity.[5]

G cluster_0 Stereoisomers of 2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic Acid A (2S,3S)-trans B (2R,3R)-trans A->B Enantiomers C (2S,3R)-cis A->C Diastereomers D (2R,3S)-cis A->D Diastereomers B->C Diastereomers B->D Diastereomers C->D Enantiomers

Caption: Stereochemical relationships between the four isomers.

Strategies for Stereocontrolled Synthesis

Achieving stereochemical purity requires a deliberate synthetic strategy. The choice of method often depends on factors such as the availability of starting materials, desired scale, and the specific stereoisomer of interest.

Asymmetric Synthesis from Acyclic Precursors

Building the chiral pyrrolidine ring from non-chiral or prochiral starting materials is a powerful approach that instills stereochemistry during the cyclization process.

  • Causality: This strategy relies on the use of chiral catalysts or auxiliaries to influence the transition state of the key ring-forming reaction, thereby favoring the formation of one enantiomer over the other. Methods like enantioselective [3+2] cycloadditions or organocatalytic Michael additions are prominent examples.[6][7][8] The catalyst creates a chiral environment that forces the reactants to approach each other in a specific orientation, leading to a highly enantioenriched product.

Chiral Pool Synthesis

This classic approach leverages the abundance of naturally occurring chiral molecules, such as amino acids, as starting points.

  • Causality: By starting with a molecule that already possesses the desired stereochemistry at one or more centers, the synthetic challenge is reduced to modifying the existing scaffold while preserving the initial stereointegrity. For pyrrolidines, L-proline or (S)-pyroglutamic acid are common and cost-effective starting materials.[9] The inherent chirality of the starting material directs the stereochemical outcome of subsequent transformations.

Chiral Resolution via Diastereomeric Salt Crystallization

When a racemic or diastereomeric mixture is synthesized, resolution techniques are required to separate the isomers. Diastereomeric salt crystallization is a widely used and scalable method.

  • Causality: This technique exploits the fact that diastereomers have different physical properties, including solubility. By reacting the racemic carboxylic acid with a single enantiomer of a chiral base (the resolving agent), two diastereomeric salts are formed. Due to their different crystal packing energies and solvation properties, one salt will typically be less soluble in a given solvent system and will crystallize preferentially, allowing for its separation by filtration.[10]

G cluster_workflow General Workflow for Chiral Resolution Racemate Racemic Mixture (R-COOH + S-COOH) ResolvingAgent Add Chiral Resolving Agent (e.g., S-Base) Racemate->ResolvingAgent Salts Formation of Diastereomeric Salts (R-COOH:S-Base) + (S-COOH:S-Base) ResolvingAgent->Salts Crystallization Selective Crystallization Salts->Crystallization Separation Filtration Crystallization->Separation Salt1 Less Soluble Salt (e.g., S-COOH:S-Base) Separation->Salt1 Solid Salt2 More Soluble Salt (in filtrate) (e.g., R-COOH:S-Base) Separation->Salt2 Liquid Liberation1 Liberate Free Acid Salt1->Liberation1 Liberation2 Liberate Free Acid Salt2->Liberation2 Enantiomer1 Pure Enantiomer 1 (S-COOH) Liberation1->Enantiomer1 Enantiomer2 Pure Enantiomer 2 (R-COOH) Liberation2->Enantiomer2

Caption: Workflow for chiral resolution by diastereomeric salt crystallization.

Experimental Protocol: Diastereomeric Salt Crystallization

Objective: To resolve a racemic mixture of trans-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid.

Trustworthiness: This protocol is a self-validating system. The success of the resolution is confirmed at the final step by an independent analytical method (Chiral HPLC) to measure the enantiomeric excess (ee) of the isolated product.

Methodology:

  • Dissolution: Dissolve the racemic trans-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid (1.0 eq.) in a suitable solvent, such as ethanol, with gentle heating.

  • Addition of Resolving Agent: To the warm solution, add a solution of a chiral resolving agent, for example, (R)-(+)-α-methylbenzylamine (0.5 eq.), in the same solvent. Rationale: Using a sub-stoichiometric amount of the resolving agent can often improve the purity of the first crop of crystals.

  • Crystallization: Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization. The less soluble diastereomeric salt will precipitate out of the solution.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any adhering mother liquor.

  • Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in a biphasic system of water and an organic solvent (e.g., ethyl acetate). Acidify the aqueous layer with an acid like 1M HCl to protonate the carboxylic acid and deprotonate the resolving agent's amine.

  • Extraction: Separate the layers. The enantiomerically enriched carboxylic acid will be in the organic layer. The chiral resolving agent will remain in the aqueous layer as its hydrochloride salt.

  • Purification and Analysis: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched product. Determine the enantiomeric excess (% ee) by chiral HPLC.

Analytical Validation of Stereochemistry

Robust and orthogonal analytical techniques are essential to unambiguously determine both the relative (cis/trans) and absolute (R/S) stereochemistry, as well as the enantiomeric purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Relative Stereochemistry

NMR spectroscopy is the primary tool for determining the relative configuration of the C2 and C3 substituents. The key lies in the through-bond coupling (J-coupling) between the protons at these positions (H2 and H3).

  • Causality: The magnitude of the ³J(H,H) coupling constant is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship. For a trans configuration, the H2 and H3 protons are often anti-periplanar, resulting in a larger coupling constant. For a cis configuration, they have a synclinal (gauche) relationship, leading to a smaller coupling constant.

  • Nuclear Overhauser Effect (NOE): To provide definitive proof, 2D NOESY or ROESY experiments can be used.[11] An NOE correlation between H2 and H3 indicates they are close in space, confirming a cis relationship. The absence of this correlation supports a trans assignment.

Table 1: Typical ¹H NMR Characteristics for Stereochemical Assignment

Parametercis Isomer (2S,3R or 2R,3S)trans Isomer (2S,3S or 2R,3R)
³J(H2, H3) Typically small (e.g., 2-5 Hz)Typically large (e.g., 7-10 Hz)
NOESY/ROESY Strong cross-peak between H2 and H3No (or very weak) cross-peak between H2 and H3
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Chiral HPLC is the gold standard for separating enantiomers and quantifying the enantiomeric excess (% ee) of a sample.

  • Direct Method: This involves using a Chiral Stationary Phase (CSP), which is itself enantiomerically pure.[10] The two enantiomers of the analyte form transient diastereomeric complexes with the CSP, and the difference in the stability of these complexes leads to different retention times. Polysaccharide-based columns (e.g., Chiralcel® OD-H) are commonly effective.

  • Indirect Method: In this approach, the enantiomeric mixture is first reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers.[10][12][13] These diastereomers can then be readily separated on a standard, non-chiral stationary phase (like C18) because they have different physical properties.

Experimental Protocol: Indirect Chiral HPLC Analysis

Objective: To determine the enantiomeric excess of a sample of 2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid.

Methodology:

  • Derivatization: In a vial, dissolve the carboxylic acid sample (~1 mg) in a suitable aprotic solvent (e.g., THF). Add a coupling agent (e.g., HBTU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.). Finally, add a chiral amine derivatizing agent, such as (S)-(-)-α-methylbenzylamine (1.2 eq.). Allow the reaction to proceed to completion (typically 1-2 hours at room temperature).

  • Sample Preparation: Dilute the reaction mixture with the mobile phase and filter it through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where the methoxyphenyl group absorbs (e.g., 225 nm).

  • Analysis: The two diastereomeric amides will appear as two separate peaks. The enantiomeric excess is calculated from the integrated peak areas (A1 and A2) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100 .

Pharmacological Context and Application

Derivatives of 2-aryl-pyrrolidine-3-carboxylic acid have been extensively investigated as potent and selective antagonists of endothelin (ET) receptors.[14][15] Endothelin is a peptide involved in vasoconstriction, and its receptors (ETA and ETB) are important targets for cardiovascular diseases.

  • Structure-Activity Relationship (SAR): Research in this area has unequivocally demonstrated that the stereochemistry of the pyrrolidine core is a critical determinant of both potency and selectivity for the ETA versus ETB receptor subtypes. For example, in the development of the ETA antagonist Atrasentan (ABT-627), the active enantiomer was identified from a 2,4-disubstituted pyrrolidine-3-carboxylic acid scaffold.[14] Altering the stereochemistry or the nature of the substituents can dramatically shift or even reverse the receptor selectivity profile.[15] This underscores the necessity of precise stereochemical control for any scientist working to optimize the pharmacological profile of a lead compound based on this scaffold.

Conclusion

The stereochemistry of 2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid is not a trivial detail but a central feature that governs its properties and potential applications. A thorough understanding of its isomeric forms, coupled with a mastery of stereoselective synthesis and rigorous analytical characterization, is indispensable for researchers in drug discovery and development. The methodologies outlined in this guide—from diastereomeric resolution to advanced NMR and HPLC techniques—provide a robust framework for isolating and validating single stereoisomers. By applying these principles, scientists can unlock the full potential of this valuable chiral building block, paving the way for the development of more selective, potent, and safer therapeutic agents.

References

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. (n.d.). White Rose Research Online. [Link]

  • Catalytic asymmetric synthesis of pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters. (n.d.). Royal Society of Chemistry. [Link]

  • Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. (n.d.). White Rose eTheses Online. [Link]

  • Dynamic Kinetic Asymmetric Synthesis of Substituted Pyrrolidines from Racemic Cyclopropanes and Aldimines: Reaction Development and Mechanistic Insights. (2010). Journal of the American Chemical Society. [Link]

  • Chiral Drug Separation. (n.d.). ScienceDirect. [Link]

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. (n.d.). Royal Society of Chemistry. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. [Link]

  • Pyrrolidine-3-carboxylic acids as endothelin antagonists. 3. Discovery of a potent, 2-nonaryl, highly selective ETA antagonist (A-216546). (1998). PubMed. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). National Center for Biotechnology Information. [Link]

  • Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. (1987). PubMed. [Link]

  • Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. (2015). ResearchGate. [Link]

  • Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain. (1999). PubMed. [Link]

Sources

2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid: Technical Profile & Synthesis Guide

[1]

Compound Identity & Chemical Profile

This compound represents a substituted proline analog where the pyrrolidine ring bears a p-methoxyphenyl group at the C2 position and a carboxylic acid at the C3 position. It is a key pharmacophore in the development of selective ET\textsubscript{A} receptor antagonists, most notably Atrasentan .

Nomenclature & Registry
Parameter Details
IUPAC Name 2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid
Common Name trans-2-(4-Methoxyphenyl)proline (derivative)
CAS Number 1955514-81-4 (Hydrochloride salt) Note: Free acid and specific stereoisomers may have distinct registry numbers (e.g., 1049735-52-5 for related isomers).[1]
Molecular Formula C₁₂H₁₅NO₃
Molecular Weight 221.25 g/mol (Free Acid)
SMILES COC1=CC=C(C=C1)C2C(C(=O)O)CCN2
Key Isomer The bioactive configuration in therapeutics like Atrasentan typically utilizes the (2R,3R) or trans-2,3 stereochemistry.[1]
Physicochemical Properties (Predicted/Experimental)[1][2][3]
  • Appearance: Off-white to pale yellow solid (HCl salt).[1]

  • Solubility: Highly soluble in water (as HCl salt), DMSO, and Methanol; sparingly soluble in non-polar solvents (Hexanes, DCM).[1]

  • pKa: ~2.1 (Carboxylic acid), ~9.5 (Pyrrolidine nitrogen).[1]

  • Stability: Hygroscopic in salt form; store under inert atmosphere at -20°C.

Synthesis & Manufacturing: The [3+2] Cycloaddition Protocol

The most robust and authoritative method for constructing the 2,3-disubstituted pyrrolidine core is the 1,3-Dipolar Cycloaddition (Azomethine Ylide Cycloaddition) . This convergent strategy allows for the simultaneous formation of the C2-C3 and C3-C4 bonds with high diastereoselectivity (favoring the endo or exo transition state depending on conditions/catalysts).[1]

Core Reaction Mechanism
  • Imine Formation: Condensation of 4-methoxybenzaldehyde with an amino acid ester (e.g., glycine methyl ester or sarcosine ester).

  • Ylide Generation: Deprotonation or thermal tautomerization generates an azomethine ylide dipole.[1]

  • Cycloaddition: The dipole reacts with an electron-deficient alkene (dipolarophile), such as methyl acrylate or a fumarate derivative.

Experimental Protocol (Self-Validating System)

Objective: Synthesis of the racemic trans-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid ester intermediate.

Reagents:

  • 4-Methoxybenzaldehyde (1.0 eq)[1]

  • Glycine methyl ester hydrochloride (1.0 eq)[1]

  • Methyl acrylate (1.2 eq)[1]

  • Triethylamine (Et₃N) (1.1 eq)[1]

  • Magnesium Sulfate (MgSO₄) (anhydrous)[1]

  • Solvent: Toluene or DCM.[1]

Step-by-Step Methodology:

  • Imine Formation (In Situ):

    • Dissolve Glycine methyl ester HCl (10 mmol) in DCM (50 mL).

    • Add Et₃N (11 mmol) and stir for 15 min at room temperature (RT) to liberate the free amine.

    • Add 4-Methoxybenzaldehyde (10 mmol) and MgSO₄ (2 g). Stir for 4–6 hours at RT.[1]

    • Validation Point: Monitor by TLC (disappearance of aldehyde).[1] Filter off MgSO₄ and concentrate to yield the crude imine.

  • Cycloaddition (Thermal or Catalytic):

    • Redissolve the crude imine in dry Toluene (50 mL).

    • Add Methyl acrylate (12 mmol).[1]

    • Catalysis (Optional for stereocontrol): Add AgOAc (5 mol%) and a chiral ligand (e.g., Fesulphos) for enantioselective synthesis.[1] For racemic, thermal reflux is sufficient.

    • Reflux the mixture for 12–16 hours.

    • Validation Point: LC-MS should show the mass of the pyrrolidine diester/ester [M+H]⁺.[1]

  • Workup & Purification:

    • Cool to RT and evaporate solvent.[1]

    • Purify via Flash Column Chromatography (SiO₂, Hexane:EtOAc gradient).[1]

    • The major diastereomer is typically the trans-2,3-isomer (thermodynamically favored).

  • Hydrolysis (Deprotection):

    • Dissolve the ester in THF:H₂O (1:1).[1]

    • Add LiOH (2.0 eq) and stir at RT for 3 hours.

    • Acidify with 1M HCl to pH 2.[1]

    • Extract or lyophilize to obtain the target 2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride .[1]

Visualization: Synthesis & Structural Logic

Figure 1: Synthesis Pathway via [3+2] Cycloaddition[1]

SynthesisPathwayAldehyde4-MethoxybenzaldehydeImineAzomethine Ylide(Dipole)Aldehyde->ImineCondensationGlycineGlycine EsterGlycine->ImineCyclo[3+2] CycloadditionTransition StateImine->Cyclo+ AcrylateAcrylateMethyl Acrylate(Dipolarophile)Acrylate->CycloScaffoldPyrrolidine EsterIntermediateCyclo->ScaffoldRing ClosureProduct2-(4-Methoxyphenyl)pyrrolidine-3-COOHScaffold->ProductHydrolysis (LiOH)

Caption: Convergent synthesis of the pyrrolidine core via [3+2] cycloaddition of an azomethine ylide and an acrylate.[1]

Applications in Drug Discovery[4][5][6][7][8][9]

The primary utility of 2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid lies in its role as the pharmacophore scaffold for Endothelin Receptor Antagonists (ERAs).[1]

Mechanism of Action Context: Atrasentan

In the context of Atrasentan (a selective ET\textsubscript{A} antagonist), this scaffold serves as the rigid core that orients the hydrophobic aryl group (4-methoxyphenyl) and the polar carboxylic acid equivalents into the correct spatial arrangement to bind the receptor pocket.[1]

  • C2-Aryl Group: Engages in

    
    -stacking interactions with aromatic residues (e.g., Phe, Tyr) in the ET\textsubscript{A} receptor binding site.
    
  • C3-Carboxyl/Amide: Acts as a hydrogen bond acceptor/donor, mimicking the C-terminus of the endogenous Endothelin-1 peptide.

  • C4-Substituents: (In Atrasentan) The benzodioxole group at C4 further enhances potency and selectivity.[1]

Figure 2: Structural Logic in Atrasentan

AtrasentanLogiccluster_bindingReceptor Binding InteractionsCore2-(4-Methoxyphenyl)pyrrolidine-3-COOH CorePiStackPi-Stacking (C2-Aryl)Core->PiStackHBondH-Bonding (C3-Carbonyl)Core->HBondRigidityConformational Lock(Pyrrolidine Ring)Core->RigidityDrugAtrasentan(ET-A Antagonist)PiStack->DrugSelectivityHBond->DrugAffinityRigidity->DrugBioavailability

Caption: The pyrrolidine core translates chemical features into biological activity within the Atrasentan molecule.[1]

Analytical Characterization

To ensure scientific integrity, the identity of the synthesized compound must be validated using the following criteria:

Method Expected Result
¹H NMR (400 MHz, DMSO-d₆) Characteristic signals: • δ 3.80 (s, 3H, -OCH₃) • δ 6.90–7.30 (m, 4H, Aromatic AA'BB') [1] • δ 4.5–4.8 (m, 1H, C2-H, benzylic)
MS (ESI) [M+H]⁺ peak at m/z 222.1 (for free acid) or corresponding ester mass.[1]
HPLC Purity >95% (Area under curve). Method: C18 column, Water/Acetonitrile gradient with 0.1% TFA.
Chiral HPLC Required if isolating specific enantiomers (e.g., for Atrasentan synthesis).[1]

References

  • PubChem. Compound Summary for CID 10765567 (Atrasentan Intermediate). National Library of Medicine.[1] Available at: [Link] (Accessed via search result 1.3).[1]

  • Organic Chemistry Portal. Synthesis of Pyrrolidines via [3+2] Cycloaddition. Available at: [Link] (General protocol validation).[1]

  • Google Patents. WO2021126977A1 - Methods of treating IgA nephropathy with Atrasentan. Available at: (Accessed via search result 1.7).[1]

Technical Guide: Spectroscopic Profiling of 2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of 2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid , a critical scaffold in the development of glutamate receptor modulators and GABA uptake inhibitors.

This guide focuses on the trans-isomer (trans-2,3-disubstituted), as it is the thermodynamically favored product in standard cycloaddition syntheses (e.g., azomethine ylide 1,3-dipolar cycloaddition) and the primary pharmacophore in medicinal chemistry.

Executive Summary & Compound Profile

Compound: 2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid Molecular Formula: C₁₂H₁₅NO₃ Molecular Weight: 221.25 g/mol Monoisotopic Mass: 221.1052 Da Core Scaffold: 2,3-Disubstituted Pyrrolidine (Proline mimetic / Kainoid analog) Primary Application: Excitatory Amino Acid Transporter (EAAT) modulation; peptidomimetic building block.

Structural Causality in Spectroscopy

The spectroscopic signature of this molecule is defined by three distinct electronic environments:

  • The Electron-Rich Aromatic System: The p-methoxy group creates a strong shielding effect on the ortho-protons and a distinct AA'BB' splitting pattern in ¹H NMR.

  • The Chiral Pyrrolidine Core: The rigid ring structure induces complex diastereotopic splitting (geminal coupling) in the methylene protons (H-4, H-5).

  • The Zwitterionic Potential: As an amino acid, the spectra shift significantly depending on pH (formation of ammonium carboxylate zwitterions in neutral D₂O).

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2]

¹H NMR Characterization (400 MHz, D₂O/DCl)

Conditions: Data simulates the hydrochloride salt form in D₂O to eliminate zwitterionic exchange broadening.

Mechanistic Insight: The relative stereochemistry between C2 and C3 is determined by the vicinal coupling constant (


).
  • Trans-isomer: Dihedral angle ~180° results in a large coupling constant (

    
     Hz).
    
  • Cis-isomer: Dihedral angle ~0-60° results in a smaller coupling constant (

    
     Hz).
    
Table 1: ¹H NMR Assignment (Trans-Isomer)
Positionδ (ppm)MultiplicityIntegrationJ-Coupling (Hz)Assignment Logic
Ar-H (3,5) 6.95Doublet (d)2H8.8Ortho to Methoxy (Shielded)
Ar-H (2,6) 7.35Doublet (d)2H8.8Meta to Methoxy (Deshielded)
H-2 4.65Doublet (d)1H10.2Benzylic; Large

confirms trans
OMe 3.78Singlet (s)3H-Characteristic Methoxy
H-5a 3.60Multiplet (m)1H-Adjacent to N (Deshielded)
H-5b 3.42Multiplet (m)1H-Diastereotopic partner
H-3 3.25dt1H10.2, 7.5

-Carbonyl; coupled to H-2/H-4
H-4a 2.45Multiplet (m)1H-Ring Methylene
H-4b 2.20Multiplet (m)1H-Ring Methylene
¹³C NMR Characterization (100 MHz, D₂O)

The ¹³C spectrum is characterized by the distinct separation of the carbonyl, the electron-rich aromatic carbons, and the aliphatic pyrrolidine carbons.

Table 2: ¹³C NMR Assignment
Positionδ (ppm)TypeStructural Environment
C=O 174.5QuaternaryCarboxylic Acid (C3-COOH)
Ar-C4 160.2QuaternaryIpso to Methoxy (Deshielded)
Ar-C1 128.5QuaternaryIpso to Pyrrolidine
Ar-C2,6 129.8CHAromatic
Ar-C3,5 114.9CHAromatic (Ortho to OMe)
C-2 64.5CHBenzylic / Amine

-carbon
OMe 55.8CH₃Methoxy group
C-3 49.2CH

-Carboxyl
C-5 45.8CH₂Amine

-carbon
C-4 28.5CH₂Ring methylene

Mass Spectrometry (MS) Analysis[2][4]

Ionization & Fragmentation Logic

Technique: ESI-MS (Positive Mode) Base Peak: [M+H]⁺ = 222.1

The fragmentation pattern follows a predictable "Retro-Mannich" type pathway and decarboxylation, typical for pyrrolidine-3-carboxylic acids.

Fragmentation Pathway Diagram (Graphviz)

MassSpecFragmentation M_Ion Molecular Ion [M+H]+ m/z 222 Frag_1 Loss of HCOOH [M+H - 46]+ m/z 176 M_Ion->Frag_1 - HCOOH (Decarboxylation) Frag_3 Tropylium Ion Derivative (Methoxybenzyl cation) m/z 121 M_Ion->Frag_3 Benzylic Cleavage Frag_2 Retro-Mannich Cleavage (Loss of Ar-CH=NH) m/z ~87 (Pyrroline) Frag_1->Frag_2 Ring Fragmentation

Figure 1: ESI-MS Fragmentation pathway. The stability of the 4-methoxybenzyl cation (m/z 121) makes it a prominent diagnostic peak.

Infrared (IR) Spectroscopy[1]

Sampling Method: ATR-FTIR (Solid State) The IR spectrum is dominated by the hydrogen-bonding network of the amino acid moiety.

Table 3: Key IR Absorptions
Wavenumber (cm⁻¹)Vibration ModeFunctional GroupNotes
2800 - 3200 N-H / O-H StretchAmmonium/AcidBroad, strong "Amino Acid" band
1715 - 1730 C=O StretchCarboxylic AcidSharp, diagnostic for -COOH
1610, 1515 C=C Ring StretchAromatic RingCharacteristic of p-substituted arenes
1250 C-O StretchAryl EtherStrong band (Ar-O-CH₃)
1180 C-N StretchAmineMedium intensity

Experimental Protocol: Isolation & Sample Prep

To ensure the validity of the spectroscopic data above, the following isolation protocol is recommended to purify the compound from crude synthesis mixtures (e.g., from azomethine ylide cycloaddition).

Workflow Diagram

ExperimentalWorkflow Step1 Crude Reaction Mixture (Contains cis/trans isomers) Step2 Acid-Base Extraction 1. Dissolve in 1M HCl 2. Wash with Ether (Remove non-basic impurities) Step1->Step2 Step3 Basification Adjust to pH 10 with NaOH Step2->Step3 Step4 Extraction Extract with DCM (3x) Step3->Step4 Step5 Evaporation & Crystallization Recrystallize from EtOH/Ether Step4->Step5 Step6 Final Product Pure Trans-Isomer (HCl Salt) Step5->Step6

Figure 2: Purification workflow to isolate the target amino acid derivative for spectroscopic analysis.

Detailed Methodology
  • Sample Preparation for NMR: Dissolve 5-10 mg of the purified HCl salt in 0.6 mL of D₂O. If the zwitterion is insoluble, add 1 drop of DCl or NaOD to shift the equilibrium and sharpen the peaks.

  • Reference Standard: Use the HDO residual peak (4.79 ppm) as the internal reference. Do not use TMS, as it is insoluble in D₂O; use TSP (trimethylsilylpropanoic acid) if an internal standard is required.

  • Differentiation of Isomers: If the crude mixture is analyzed, look for the H-2 doublet. The cis-isomer H-2 will appear slightly upfield (~4.4 ppm) with a smaller coupling constant (

    
     Hz) compared to the trans-isomer.
    

References

  • Synthesis of 2,3-Disubstituted Pyrrolidines: Coldham, I., & Hufton, R. (2005). Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. Chemical Reviews, 105(7), 2765–2810. Link

  • NMR of Proline Derivatives: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Stereochemical Analysis). Link

  • Mass Spectrometry of Amino Acids: Leenheer, A. P., et al. (1992). Mass Spectrometry in the Analysis of Amino Acids. Mass Spectrometry Reviews. Link

  • General Spectroscopic Data Source: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Used for fragment correlation of 4-methoxybenzyl and pyrrolidine moieties). Link

Methodological & Application

Experimental protocol for 2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Stereochemical Control of 2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid

Strategic Overview & Mechanistic Rationale

The pyrrolidine core is a privileged scaffold in medicinal chemistry. Specifically, 2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid is a highly valued chiral auxiliary and a critical intermediate in the synthesis of endothelin receptor antagonists, such as Atrasentan, which are utilized in the treatment of diabetic kidney disease and other nephropathies [1].

The most robust method for constructing this highly substituted pyrrolidine ring is the 1,3-dipolar [3+2] cycloaddition . By reacting a non-stabilized azomethine ylide with an electron-deficient dipolarophile (methyl acrylate), the pyrrolidine core is assembled in a single concerted step [2].

Causality in Design:

  • Ylide Generation: N-benzylglycine is selected over unprotected glycine to prevent side reactions and to stabilize the intermediate iminium ion. Thermal decarboxylation of this intermediate generates the highly reactive azomethine ylide.

  • Regioselectivity: Frontier Molecular Orbital (FMO) theory dictates the regiochemical outcome. The HOMO of the azomethine ylide has its largest coefficient at the unsubstituted

    
     carbon, which preferentially attacks the LUMO of methyl acrylate at its most electrophilic 
    
    
    
    -carbon. This strictly enforces the 2,3-substitution pattern over the 2,4-pattern.
  • Stereocontrol: The initial cycloaddition produces a kinetic mixture of cis and trans diastereomers. We employ a basic saponification step not only to hydrolyze the ester but to thermodynamically drive epimerization at the enolizable C3 position, heavily favoring the less sterically hindered trans-isomer [3].

Experimental Workflow

Synthesis A 4-Methoxybenzaldehyde + N-Benzylglycine B Iminium Ion Formation (-H2O, Dean-Stark) A->B C Azomethine Ylide (Thermal Decarboxylation) B->C D [3+2] Cycloaddition (+ Methyl Acrylate) C->D Regioselective FMO Control E Methyl 1-benzyl-2-(4-methoxyphenyl) pyrrolidine-3-carboxylate D->E F Saponification & Epimerization (LiOH, THF/H2O) E->F G 1-Benzyl-2-(4-methoxyphenyl) pyrrolidine-3-carboxylic acid F->G trans-isomer favored H Catalytic Hydrogenolysis (Pd/C, H2, MeOH) G->H I 2-(4-Methoxyphenyl)pyrrolidine -3-carboxylic acid H->I Debenzylation

Fig 1. Workflow for 2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid synthesis.

Quantitative Data & Analytical Expectations

Compound / IntermediateMolecular Weight ( g/mol )Expected Yield (%)Physical StateKey Analytical Marker (

H NMR)
Methyl 1-benzyl-2-(4-methoxyphenyl)pyrrolidine-3-carboxylate 325.4175 - 82Pale yellow oil

3.65 (s, 3H, -COOCH

)
1-Benzyl-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid 311.3885 - 90White solidDisappearance of ester -OCH

peak
2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid 221.2690 - 95Off-white powder

3.78 (s, 3H, Ar-OCH

)

Step-by-Step Experimental Protocol

Phase 1: Decarboxylative Azomethine Ylide Generation & [3+2] Cycloaddition

Objective: Construct the functionalized pyrrolidine ring via a concerted cycloaddition.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser.

  • Reagent Addition: Add 4-Methoxybenzaldehyde (1.36 g, 10.0 mmol), N-Benzylglycine (1.98 g, 12.0 mmol), and Methyl acrylate (1.29 g, 15.0 mmol) to the flask.

  • Solvent: Suspend the mixture in 50 mL of anhydrous Toluene.

  • Reaction: Heat the mixture to a vigorous reflux (approx. 110 °C). Maintain reflux for 16 hours.

  • Workup: Cool the reaction to room temperature. Evaporate the toluene under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate, 4:1 v/v).

  • Causality & In-Process Control (IPC): The Dean-Stark trap is mandatory. Water is a byproduct of the initial iminium ion formation; its continuous azeotropic removal shifts the equilibrium forward, preventing reaction stalling. Monitor via TLC (UV active, anisaldehyde stain) to ensure complete consumption of the aldehyde.

Phase 2: Saponification & Thermodynamic Epimerization

Objective: Cleave the methyl ester and establish the thermodynamically favored trans-stereochemistry.

  • Setup: Transfer the purified Methyl 1-benzyl-2-(4-methoxyphenyl)pyrrolidine-3-carboxylate (~2.5 g, 7.6 mmol) to a 100 mL flask.

  • Solvent: Dissolve the intermediate in a 40 mL mixture of THF/MeOH/H

    
    O (2:1:1 v/v).
    
  • Reagent: Add Lithium hydroxide monohydrate (LiOH·H

    
    O) (0.95 g, 22.8 mmol, 3.0 eq).
    
  • Reaction: Stir the biphasic mixture at 50 °C for 12 hours.

  • Workup: Concentrate the mixture under vacuum to remove THF and MeOH. Dilute the aqueous layer with 20 mL of water and wash with Diethyl ether (2 x 15 mL) to remove organic impurities. Acidify the aqueous layer to pH ~4 using 1M HCl. Extract the precipitated product with Dichloromethane (3 x 20 mL), dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate.
  • Causality & IPC: Heating the basic mixture facilitates proton exchange at the C3 position. Because the bulky 4-methoxyphenyl group at C2 creates severe steric clash in the cis-configuration, the enolate intermediate selectively reprotonates to yield the lower-energy trans-diastereomer [4]. Confirm ester cleavage via LC-MS (Target

    
    : 312.1 
    
    
    
    ).
Phase 3: Catalytic Hydrogenolysis (Debenzylation)

Objective: Remove the N-benzyl protecting group to yield the final secondary amine.

  • Setup: In a 100 mL hydrogenation flask, dissolve 1-Benzyl-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid (~2.0 g, 6.4 mmol) in 30 mL of anhydrous Methanol.

  • Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) (0.2 g, 10 wt%).

  • Reaction: Evacuate the flask and backfill with Hydrogen gas three times. Maintain the reaction under an H

    
     atmosphere (1 atm, balloon) and stir vigorously at room temperature for 18 hours.
    
  • Workup: Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with hot Methanol (2 x 15 mL). Concentrate the filtrate under reduced pressure to afford the final product as an off-white powder.

  • Causality & IPC: Pd/C selectively cleaves the benzylic C-N bond without reducing the aromatic anisole ring or the carboxylic acid. The use of a balloon provides sufficient pressure for this specific deprotection without requiring high-pressure Parr reactors. Monitor via LC-MS to ensure the disappearance of the

    
     312.1 peak and the appearance of the 
    
    
    
    222.1
    
    
    peak.

References

  • Methods of treating diabetic kidney disease (WO2021207723A2)
  • Synthesis of (2R,3R,4S)-N-Boc-2,4-Diarylpyrrolidine-3-carboxamides Source: Asian Journal of Chemistry URL: [Link]

Michael addition reaction for pyrrolidine-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Asymmetric Synthesis of Pyrrolidine-3-Carboxylic Acid Derivatives via Organocatalytic Michael Addition

Abstract

This application note details a robust, high-enantioselectivity protocol for synthesizing chiral pyrrolidine-3-carboxylic acid (β-proline) derivatives. While classical methods rely on the Dieckmann condensation of achiral Michael adducts, this advanced protocol utilizes an organocatalytic asymmetric Michael addition of nitroalkanes to 4-oxo-2-enoates. This "Nitro-Michael/Reductive Cyclization" strategy offers researchers a streamlined, atom-economical route to high-value pharmacophores found in GABA analogues, peptidomimetics, and antimicrobial agents.

Strategic Overview

Pyrrolidine-3-carboxylic acid is a privileged scaffold in medicinal chemistry.[1][2] Traditional synthesis often yields racemates requiring wasteful resolution. The method described here leverages bifunctional organocatalysis to establish stereochemistry at the Michael addition step, followed by a cascade reduction-cyclization.

Key Advantages:

  • High Stereocontrol: Enantiomeric excess (ee) typically >95% using squaramide or thiourea catalysts.

  • Atom Economy: The nitro group serves as both the nucleophile activator and the latent nitrogen source for the pyrrolidine ring.

  • Scalability: Avoids toxic azides or cyanides often used in alternative routes.

Mechanistic Pathway

The reaction proceeds via a specific transition state where the chiral catalyst activates the nitroalkane (via H-bonding) and the enone (via H-bonding to the carbonyl), facilitating a facial-selective attack.

Figure 1: Mechanistic flow from bifunctional activation to reductive cyclization.

Experimental Protocol

Materials & Reagents
  • Substrate: (E)-Ethyl 4-oxopent-2-enoate (or related 4-aryl/alkyl enoates).

  • Nucleophile: Nitromethane (Reagent Grade, >98%).

  • Catalyst: Chiral Squaramide (e.g., N-[(1R,2R)-2-aminocyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]squaramide).

  • Solvent: Toluene (Anhydrous) or THF.

  • Reduction: 10% Pd/C, Hydrogen gas (balloon).

Step 1: Asymmetric Michael Addition
  • Preparation: In a flame-dried reaction vial, dissolve the enone (1.0 equiv, e.g., 0.5 mmol) in anhydrous toluene (2.0 mL).

  • Catalyst Addition: Add the chiral squaramide catalyst (2–5 mol%). Stir at room temperature for 5 minutes to ensure solubilization and complexation.

  • Nucleophile Addition: Add nitromethane (5.0 equiv) via syringe.

  • Reaction: Stir the mixture at 0 °C to RT (substrate dependent) for 24–48 hours. Monitor consumption of the enone by TLC (Hexane/EtOAc 4:1).

    • Checkpoint: The product (Michael adduct) usually appears as a less polar spot compared to the starting enone.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Purify the residue via flash column chromatography (SiO2, Hexane/EtOAc gradient) to isolate the

    
    -nitro ketoester .
    
Step 2: Reductive Cyclization (One-Pot)
  • Dissolution: Dissolve the purified Michael adduct (from Step 1) in Methanol (0.1 M concentration).

  • Hydrogenation: Add 10% Pd/C (10 wt% loading relative to substrate).

  • Activation: Purge the flask with H2 gas (balloon pressure, ~1 atm). Stir vigorously at room temperature for 12–16 hours.

    • Mechanism:[1][3][4][5][6][7] The nitro group reduces to an amine, which spontaneously attacks the ketone carbonyl to form a cyclic imine (pyrroline), which is further reduced to the pyrrolidine.

  • Filtration: Filter the mixture through a Celite pad to remove the Pd catalyst. Wash with MeOH.

  • Isolation: Concentrate the filtrate. The resulting oil is the crude pyrrolidine-3-carboxylate .

  • Purification: If necessary, purify via acid-base extraction or column chromatography (DCM/MeOH/NH4OH).

Data Analysis & Performance

The following table summarizes expected performance metrics based on literature precedents for this specific organocatalytic route (e.g., Tanaka et al. [1]).

Substrate (R-Enone)Catalyst LoadingTime (h)Yield (Step 1)ee (%)Yield (Step 2)
Methyl (Me) 2 mol%2492%97%90%
Ethyl (Et) 2 mol%3688%96%85%
Phenyl (Ph) 5 mol%4881%93%82%
Isopropyl (iPr) 5 mol%4875%95%78%

Table 1: Substrate scope and efficiency metrics. Note: Sterically bulky R groups may require higher catalyst loading or longer reaction times.

Troubleshooting & Expert Insights

  • Moisture Sensitivity: While squaramides are robust, excessive moisture can induce racemic background reactions. Use anhydrous solvents for Step 1.[2]

  • Diastereoselectivity: In Step 2, the reduction of the cyclic imine intermediate typically favors the cis-2,4-substituted pyrrolidine (relative stereochemistry) due to steric steering by the carboxylate group. If trans isomers are required, alternative reduction conditions (e.g., NaBH3CN in acidic media) may be explored.

  • Catalyst Recovery: The squaramide catalyst can often be recovered during the column chromatography of Step 1 (it is usually much more polar or has distinct Rf) and reused.

  • Safety: Nitromethane is energetic; avoid heating the reaction mixture above 60 °C. Handle Pd/C with care to avoid ignition of methanol vapors.

References

  • Yin, F., Garifullina, A., & Tanaka, F. (2017).[8] "Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones." Organic & Biomolecular Chemistry, 15(29), 6089-6092.

  • Zhang, H., et al. (2010). "Highly Enantioselective Michael Addition of Nitroalkanes to Chalcones Using Chiral Squaramides." New Journal of Chemistry, 34, 2348.

  • BenchChem. (2025).[1][2] "Application Notes: (R)-Pyrrolidine-3-carboxylic Acid as a Chiral Building Block." BenchChem Technical Guides.

  • Takamoto, et al. (2025). "Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives." Review of Synthetic Methodologies.

Sources

Application Note: Chromatographic Purification of 2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid is a chiral building block of significant interest in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents. The distinct pharmacological profiles of its individual enantiomers necessitate robust and efficient methods for their separation and purification. This document provides a detailed guide to the chromatographic purification of this compound, addressing the inherent challenges posed by its amphoteric and chiral nature. We present optimized protocols for direct enantioseparation using Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC), alongside a strategy for initial sample cleanup using Ion-Exchange Chromatography (IEX). This note is intended for researchers, chemists, and process development scientists seeking reliable methods for obtaining enantiomerically pure 2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid.

Introduction: The Purification Challenge

The purification of 2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid presents a multi-faceted challenge rooted in its molecular structure. As a chiral amino acid analogue, it possesses three key characteristics that must be addressed for successful purification:

  • Chirality: The molecule exists as a pair of enantiomers. As enantiomers exhibit identical physical properties in an achiral environment, their separation requires a chiral selector or derivatization into diastereomers.[]

  • Amphoteric Nature: The presence of both a basic secondary amine (the pyrrolidine nitrogen) and an acidic carboxylic acid group means the molecule's net charge is highly dependent on pH. In solution, it can exist as a cation, an anion, or a neutral zwitterion. This behavior complicates interactions with stationary phases.

  • Polarity: The combination of the phenyl ether, pyrrolidine ring, and carboxylic acid functionalities gives the molecule significant polarity, influencing solvent selection and chromatographic mode.

Effective purification strategies must therefore not only resolve the enantiomers but also manage the compound's charge state to ensure good peak shape and retention.

Strategic Approach to Purification

A successful purification strategy can be viewed as a multi-step process, beginning with an optional cleanup and culminating in high-resolution chiral separation. The choice of technique depends on the initial purity of the material, the required scale, and available instrumentation.

cluster_start Starting Material cluster_methods Purification Strategy cluster_end Final Product Racemic_Mixture Racemic Mixture (Crude or Synthesized) SFC Direct Chiral SFC (High Speed & Green) Racemic_Mixture->SFC If relatively clean HPLC Direct Chiral HPLC (Orthogonal Method) Racemic_Mixture->HPLC Alternative/Validation IEX Optional IEX Cleanup (Removes Ionic Impurities) Racemic_Mixture->IEX If significant ionic impurities are present Enantiomer1 Pure Enantiomer R SFC->Enantiomer1 Enantiomer2 Pure Enantiomer S SFC->Enantiomer2 HPLC->Enantiomer1 HPLC->Enantiomer2 IEX->SFC Primary Path

Caption: High-level decision workflow for purification.

Recommended Method: Chiral Supercritical Fluid Chromatography (SFC)

SFC is the preferred method for this application due to its significant advantages in speed, efficiency, and reduced organic solvent consumption, making it a "greener" alternative to normal-phase HPLC.[2] The use of supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, allows for faster separations without sacrificing resolution.[2][3][4]

Principle of SFC Separation

In SFC, separation is achieved by partitioning the analyte between a stationary phase and a mobile phase composed of supercritical CO2 and an organic modifier (typically an alcohol).[4] For chiral separations, a Chiral Stationary Phase (CSP) is used. The differential interaction of each enantiomer with the chiral environment of the CSP leads to different retention times and, thus, separation.[] The polarity and eluting strength of the mobile phase are fine-tuned by adjusting the percentage of the organic modifier.[]

Detailed Preparative SFC Protocol

This protocol is designed for preparative-scale purification to isolate gram-level quantities of each enantiomer.

Prep 1. Sample Preparation Dissolve racemic mixture in Methanol (e.g., 20 mg/mL). Filter through 0.45 µm PTFE filter. Equil 2. System Equilibration Equilibrate SFC system with the initial mobile phase conditions until baseline is stable. Prep->Equil Inject 3. Injection & Separation Perform stacked injections for maximum throughput. Equil->Inject Collect 4. Fraction Collection Collect eluting enantiomers into separate fractions based on UV detector signal. Inject->Collect Analyze 5. QC Analysis Analyze collected fractions by analytical SFC/HPLC to determine enantiomeric excess (ee%). Collect->Analyze Pool 6. Pooling & Evaporation Pool high-purity fractions. Evaporate solvent under reduced pressure to obtain pure enantiomers. Analyze->Pool

Caption: Experimental workflow for preparative SFC.

Step-by-Step Methodology:

  • System Preparation:

    • Install a suitable polysaccharide-based chiral column (e.g., Daicel CHIRALPAK® series like IA, IB, or IC) of preparative dimensions (e.g., 20 x 250 mm, 5 µm).

    • Set the column temperature to 35-40 °C.

    • Set the Automated Back Pressure Regulator (ABPR) to 120-150 bar.

    • Equilibrate the system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Prepare a stock solution of the racemic 2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid mixture in methanol at a concentration of 10-20 mg/mL.

    • Ensure the sample is fully dissolved. Sonication may be used if necessary.

    • Filter the sample solution through a 0.45 µm PTFE syringe filter before injection to prevent column and system blockage.

  • Chromatographic Run:

    • Mobile Phase: A typical starting condition is 80% CO2 and 20% Methanol (with 0.1% Trifluoroacetic Acid or Diethylamine as an additive to improve peak shape). The modifier percentage can be optimized via scouting runs.

    • Flow Rate: For a 20 mm ID column, a typical flow rate is 50-70 mL/min.

    • Injection: Inject the prepared sample. For preparative work, stacked injections are often used to maximize throughput.[6]

    • Detection: Monitor the elution profile using a UV detector, typically at 230 nm or 254 nm.

  • Data Analysis and Fraction Collection:

    • Identify the peaks corresponding to the two enantiomers based on their retention times.

    • Set the fraction collector to trigger based on the UV signal threshold and slope to selectively collect the eluting peaks.

    • Perform a small analytical injection to confirm the retention times before starting the preparative run.

  • Post-Purification:

    • Analyze the collected fractions using an analytical chiral method to determine the enantiomeric excess (ee%) and chemical purity.

    • Combine the fractions that meet the desired purity specifications.

    • Remove the solvent using a rotary evaporator or other solvent evaporation system to yield the isolated, pure enantiomer.

Orthogonal Method: Chiral HPLC

Chiral HPLC on a polysaccharide-based CSP is a robust and widely used alternative for the separation of enantiomers.[7] It serves as an excellent orthogonal method to confirm the purity results obtained from SFC. For a carboxylic acid like the target compound, a normal-phase method is often effective.

Principle of Chiral HPLC Separation

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase.[7] The difference in the stability and steric fit of these complexes for each enantiomer results in different retention times. The addition of an acidic modifier, such as trifluoroacetic acid (TFA), to the mobile phase is crucial. It suppresses the ionization of the analyte's carboxylic acid group, preventing peak tailing and improving resolution.[8]

Detailed Analytical HPLC Protocol
  • System and Column:

    • HPLC System: Standard HPLC or UHPLC system.

    • Column: Polysaccharide-based CSP (e.g., Chiralcel® OD-H, 4.6 x 250 mm, 5 µm).

    • Column Temperature: 25 °C.

  • Sample Preparation:

    • Prepare a solution of the sample in the mobile phase at approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) in a ratio of 80:20:0.1 (v/v/v). The ratio of hexane to isopropanol can be adjusted to optimize retention and resolution.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • Detection: UV at 230 nm.

  • Data Analysis:

    • Integrate the peaks for the two enantiomers.

    • Calculate the resolution (Rs) and separation factor (α) to evaluate the quality of the separation. An Rs value > 1.5 indicates baseline separation.[8]

Optional Pre-Purification: Ion-Exchange Chromatography (IEX)

For crude samples containing significant amounts of ionic or non-ionic impurities, a preliminary cleanup step using ion-exchange chromatography (IEX) can be highly beneficial. IEX separates molecules based on their net charge and is well-suited for amino acid analogues.[9][10]

Principle of Cation-Exchange Cleanup

By using a strong cation-exchange resin and maintaining a low pH (e.g., pH 2-3), the pyrrolidine nitrogen of the target molecule will be protonated, giving it a net positive charge. This allows it to bind to the negatively charged resin. Neutral impurities will pass through, and anionic impurities will be repelled. The bound product can then be eluted by increasing the pH or the ionic strength (salt concentration) of the mobile phase.[11]

Protocol for Cation-Exchange Cleanup
  • Resin Preparation: Pack a column with a strong cation-exchange resin (e.g., Dowex 50WX8) and equilibrate it with a low pH buffer (e.g., 0.1 M citric acid buffer, pH 3.0).

  • Sample Loading: Dissolve the crude sample in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with several column volumes of the equilibration buffer to remove unbound neutral and anionic impurities.

  • Elution: Elute the bound 2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid using a buffer with a higher pH (e.g., pH 5-6) or a salt gradient (e.g., 0-1 M NaCl in the equilibration buffer).

  • Desalting: If a salt gradient is used for elution, the collected fractions will need to be desalted (e.g., by reversed-phase C18 chromatography or dialysis) before proceeding to chiral separation.

Data Summary and Method Comparison

The choice between SFC and HPLC often depends on specific laboratory goals and constraints.

ParameterChiral Supercritical Fluid Chromatography (SFC)Chiral High-Performance Liquid Chromatography (HPLC)
Speed Very High (typically 3-5 times faster than HPLC)[12]Moderate to High
Resolution Excellent, comparable or superior to HPLC[2]Excellent, well-established
Solvent Consumption Low; primarily uses recycled CO2, reducing organic wasteHigh; uses large volumes of organic solvents (e.g., hexane)
Cost-Effectiveness Lower operational cost due to solvent savings and speedHigher operational cost due to solvent purchase and disposal
Scalability Excellent for preparative and industrial scaleGood, but can be limited by solvent cost and handling
Environmental Impact Significantly "greener" and more sustainableHigher environmental footprint

Conclusion

The purification of 2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid enantiomers is most effectively achieved using direct chromatographic techniques on chiral stationary phases. Supercritical Fluid Chromatography (SFC) stands out as the superior method, offering high speed, excellent resolution, and significant environmental and cost benefits, making it ideal for both analytical and preparative-scale work. Chiral HPLC provides a robust and orthogonal alternative, valuable for method validation and in laboratories where SFC is not available. For samples with substantial impurities, an initial cleanup using Ion-Exchange Chromatography can greatly improve the efficiency and lifetime of the expensive chiral columns used in the final separation step. The protocols and strategies outlined in this note provide a comprehensive framework for researchers to obtain this valuable chiral building block in high enantiomeric purity.

References

  • Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). (n.d.). Waters. Retrieved March 4, 2026, from [Link]

  • Achiral Stationary Phase Selectivity under Supercritical Fluid Chromatography (SFC) Conditions. (n.d.). Regis Technologies. Retrieved March 4, 2026, from [Link]

  • Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. (2018). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Supercritical fluid chromatography. (n.d.). Wikipedia. Retrieved March 4, 2026, from [Link]

  • Chromatographic separations of aromatic carboxylic acids. (1998). PubMed. Retrieved March 4, 2026, from [Link]

  • An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. (1991). PubMed. Retrieved March 4, 2026, from [Link]

  • HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. (2019). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Supercritical Fluid Chromatography (SFC) Columns. (n.d.). Phenomenex. Retrieved March 4, 2026, from [Link]

  • Process for the purification of carboxylic acids. (2014). Google Patents.
  • Ion exchange chromatography in presence of amino acid. (2013). Google Patents.
  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. (2018). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved March 4, 2026, from [Link]

  • Preparation method for pyrrolidine-2-carboxylic acid derivatives. (2016). Google Patents.
  • Coupling Achiral and Chiral Chromatography for Efficient Separation of Enantiomeric Mixtures. (2020). Industrial & Engineering Chemistry Research (ACS Publications). Retrieved March 4, 2026, from [Link]

  • Ion-Exchange Chromatography: Basic Principles and Application to the Partial Purification of Soluble Mammalian Prolyl Oligopeptidase. (2012). SpringerLink. Retrieved March 4, 2026, from [Link]

  • Chiral Columns. (n.d.). HPLC.eu. Retrieved March 4, 2026, from [Link]

  • Chiral Application Handbook A Comprehensive Guide on Chiral HPLC Separations. (n.d.). AkzoNobel. Retrieved March 4, 2026, from [Link]

  • Application Notes: Chiral. (n.d.). LCGC International. Retrieved March 4, 2026, from [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2014). ResearchGate. Retrieved March 4, 2026, from [Link]

  • PURIFICATION OF AROMATIC CARBOXYLIC ACIDS. (2020). European Patent Office. Retrieved March 4, 2026, from [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Regis Technologies. Retrieved March 4, 2026, from [Link]

  • Robust and Rapid Method for Analysis of Active Pharmaceutical Ingredients in Multi-Component Cold and Flu Medication. (n.d.). Waters. Retrieved March 4, 2026, from [Link]

Sources

Advanced In Vitro Assays for Endothelin Receptor (ETA and ETB) Binding: Radioligand and TR-FRET Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Grounding

The endothelin system is a critical regulator of vascular tone, cellular proliferation, and inflammatory responses. Endothelin-1 (ET-1), the most potent endogenous vasoconstrictor, mediates its effects through two primary G protein-coupled receptors (GPCRs): Endothelin A (ETA) and Endothelin B (ETB) .

  • ETA Receptors are predominantly located on vascular smooth muscle cells and drive potent vasoconstriction and cellular proliferation.

  • ETB Receptors are found on endothelial cells (mediating vasodilation via nitric oxide and prostacyclin release) and smooth muscle cells (mediating vasoconstriction). Crucially, ETB receptors also act as "clearance receptors" to remove circulating ET-1 [1].

In preclinical drug discovery, accurately determining the binding affinity (


, 

) and subtype selectivity of novel endothelin receptor antagonists (ERAs)—such as bosentan, ambrisentan, or macitentan—is paramount. While downstream functional assays (e.g., intracellular calcium flux or IP1 accumulation) measure receptor activation, receptor binding assays isolate the physical ligand-receptor interaction, eliminating signal amplification artifacts and providing true thermodynamic affinity parameters [2].

This application note details two self-validating in vitro assay systems: the gold-standard Radioligand Binding Assay and the high-throughput Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay .

Assay Logic and Workflow Visualization

To establish a robust screening cascade, researchers must understand the competitive displacement logic underlying both assay formats. In both systems, a labeled tracer (radioactive or fluorescent) occupies the receptor. The introduction of an unlabeled test compound competes for the binding site, resulting in a quantifiable decrease in the specific signal.

G cluster_receptors Endothelin Receptors (GPCRs) cluster_assays Competitive Binding Assays ET1 Endothelin-1 (ET-1) Endogenous Agonist ETA ETA Receptor (Vasoconstriction) ET1->ETA High Affinity ETB ETB Receptor (Vasodilation/Clearance) ET1->ETB High Affinity Radioligand Radioligand Assay [125I]-ET-1 Displacement ETA->Radioligand TRFRET TR-FRET Assay Tb-Cryptate & Red-ET-1 ETA->TRFRET ETB->Radioligand ETB->TRFRET Antagonist Test Antagonist (e.g., Bosentan, BQ-123) Antagonist->Radioligand Competes with Tracer Antagonist->TRFRET Competes with Tracer

Fig 1: Logical workflow of ETA/ETB competitive binding assays using radioligand and TR-FRET methods.

Protocol 1: Radioligand Binding Assay ([125I]-ET-1)

The radioligand binding assay remains the benchmark for determining absolute binding affinities. It utilizes


-labeled ET-1 and crude membrane preparations.
Causality & Experimental Design Choices:
  • Why use 0.1% PEI on filters? ET-1 is a highly hydrophobic, "sticky" peptide. Pre-soaking glass-fiber (GF/B) filters in 0.1% polyethylenimine (PEI) neutralizes the negative charge of the glass, drastically reducing non-specific binding of the radioligand to the filter matrix.

  • Why include

    
     and 
    
    
    
    in the buffer?
    Divalent cations are essential for stabilizing the GPCR in its high-affinity conformation, ensuring reproducible
    
    
    (maximum binding capacity) values.
Materials:
  • Membranes: CHO cells stably expressing human ETA or ETB (approx. 5-10 µg protein/well), or native tissue (e.g., A10 rat smooth muscle cells) [3].

  • Radioligand:

    
    -ET-1 (Specific activity ~2000 Ci/mmol).
    
  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

    
    , 1 mM 
    
    
    
    , 0.1% Bovine Serum Albumin (BSA), and protease inhibitors (e.g., 100 µM PMSF).
  • Plates: 96-well deep-well assay plates; 96-well GF/B filter plates.

Step-by-Step Methodology:
  • Preparation: Pre-soak the GF/B filter plates in 0.1% PEI for at least 1 hour at room temperature (RT).

  • Assay Setup: To each well of the assay plate, add:

    • 
       of Test Compound (serially diluted in binding buffer, 10 concentrations ranging from 
      
      
      
      to
      
      
      M).
    • 
       of 
      
      
      
      -ET-1 (Final concentration: 0.05 - 0.1 nM, targeting ~50,000 cpm/well).
    • 
       of Membrane Suspension (5-10 µg of membrane protein).
      
  • Controls: Include wells with buffer only (Total Binding) and wells with

    
     unlabeled ET-1 (Non-Specific Binding, NSB).
    
  • Incubation: Seal the plate and incubate for 120 minutes at 25°C with gentle shaking. Note: ET-1 binding kinetics are slow; 2 hours is required to reach true equilibrium.

  • Separation: Transfer the reaction mixtures to the pre-soaked GF/B filter plate using a cell harvester. Apply vacuum filtration.

  • Washing: Wash the filters rapidly 3 times with

    
     of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to trap the receptor-bound radioligand while washing away unbound tracer.
    
  • Detection: Dry the filter plate, add scintillation cocktail (if using a microplate scintillation counter), or transfer filter punches to tubes for a gamma counter.

  • Data Analysis: Calculate specific binding (Total - NSB). Use non-linear regression (e.g., GraphPad Prism, one-site competitive binding model) to determine the

    
    . Convert 
    
    
    
    to
    
    
    using the Cheng-Prusoff equation.

Protocol 2: TR-FRET Binding Assay (Homogeneous)

While radioligand assays are sensitive, they generate radioactive waste and require heterogeneous wash steps. The TR-FRET assay (e.g., utilizing Tag-lite® technology) offers a homogeneous, wash-free alternative ideal for High-Throughput Screening (HTS) [4].

Causality & Experimental Design Choices:
  • Why TR-FRET? Time-resolved measurements introduce a delay (e.g., 50 µs) between excitation and emission reading, allowing short-lived background autofluorescence from compounds or cells to decay. This results in an exceptionally high signal-to-noise ratio.

  • Donor/Acceptor Pair: The receptor is N-terminally tagged with a SNAP-tag and covalently labeled with a Terbium (Tb) cryptate donor. The tracer is ET-1 conjugated to a red fluorescent acceptor (e.g., d2 or Alexa Fluor 647). FRET only occurs when the fluorescent ET-1 binds the receptor, bringing the donor and acceptor within Förster distance (<10 nm).

Materials:
  • Cells: HEK293 or CHO cells expressing SNAP-tagged ETA or ETB receptors.

  • Donor: SNAP-Lumi4-Tb substrate.

  • Acceptor: Red-fluorescent ET-1 derivative.

  • Buffer: TR-FRET labeling and binding buffers (typically PBS + 0.2% BSA + 1 mM EDTA to prevent metalloprotease degradation of ET-1).

Step-by-Step Methodology:
  • Receptor Labeling (Batch Mode): Resuspend SNAP-tagged receptor cells in labeling buffer. Add 100 nM SNAP-Lumi4-Tb and incubate for 1 hour at 37°C. Wash cells 3 times with PBS to remove unbound Tb-cryptate. Freeze aliquots or use immediately.

  • Assay Setup: In a 384-well low-volume white microplate, add:

    • 
       of Test Compound (diluted in binding buffer).
      
    • 
       of Red-fluorescent ET-1 (at its predetermined 
      
      
      
      concentration, typically 1-5 nM).
    • 
       of Tb-labeled cells (approx. 2,000 - 4,000 cells/well).
      
  • Incubation: Centrifuge the plate briefly (1 min, 1000 x g) and incubate for 2 hours at RT in the dark. No wash step is required.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar or Synergy).

    • Excitation: 337 nm or 340 nm.

    • Emission 1 (Donor): 615 nm or 620 nm.

    • Emission 2 (Acceptor): 665 nm.

  • Data Analysis: Calculate the TR-FRET ratio:

    
    . Plot the ratio against the log of the compound concentration to determine the 
    
    
    
    .

Data Presentation and Reference Profiles

To validate your assay system, reference compounds with known selectivities must be run in parallel. A self-validating assay will accurately reproduce the selective binding profiles of established tool compounds.

Table 1: Representative Binding Affinities (


 / 

) of Key Endothelin Ligands
Ligand / CompoundETA Affinity (nM)ETB Affinity (nM)Pharmacological Profile
ET-1 ~0.1 - 0.3~0.1 - 0.3Endogenous Non-selective Agonist
ET-3 > 1000~0.1 - 0.3Endogenous ETB-selective Agonist
Bosentan ~4.7~95.0Dual Antagonist (Slight ETA preference)
BQ-123 ~1.0 - 2.0> 10,000Synthetic ETA-selective Antagonist
BQ-788 > 10,000~1.0 - 1.5Synthetic ETB-selective Antagonist

Note: Values are representative consensus figures derived from standard membrane radioligand binding assays [1][2]. Variations may occur based on membrane preparation and tracer specific activity.

Troubleshooting and Assay Validation

  • Low Signal Window (Radioligand): Ensure the

    
    -ET-1 is fresh. Radiolysis degrades the peptide over time. Always use tracer within 4 weeks of the reference date.
    
  • High Background (TR-FRET): If the Z'-factor is < 0.5, ensure the Red-ET-1 tracer concentration is not exceeding 2-3 times its

    
    . Excess acceptor tracer increases background diffusion-based FRET.
    
  • Apparent Loss of Potency: ET-1 is highly susceptible to proteolytic cleavage. Always ensure protease inhibitors (PMSF, EDTA, or a commercial cocktail) are freshly added to the assay buffers.

References

  • Altered Endothelin Receptor Binding in Response to Nitric Oxide Synthase Inhibition in the Pregnant Rat Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Expression of Endothelin-1, Endothelin-Converting Enzyme, and Endothelin Receptors in Chronic Heart Failure Source: American Heart Association (AHA) Journals URL:[Link]

  • Time-resolved fluorescence ligand binding for G protein–coupled receptors Source: Springer Nature / Nature Methods URL:[Link]

Application Note: A Strategic Framework for the Functional Characterization of 2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The compound 2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid belongs to a class of molecules with significant therapeutic potential, given that pyrrolidine-based structures are known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs) and neurotransmitter transporters.[1][2] A systematic and robust functional characterization is paramount to uncovering its mechanism of action, potency, and potential therapeutic applications. This guide provides a comprehensive, multi-tiered strategy for researchers, scientists, and drug development professionals to functionally profile this compound. It moves beyond simple protocols to explain the causal logic behind assay selection, establishing a self-validating experimental workflow designed to deliver clear, interpretable, and actionable data.

Part 1: Foundational Strategy and Target Prioritization

The structural backbone of 2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid, a beta-proline analog, suggests several plausible biological hypotheses. Pyrrolidine-3-carboxylic acid derivatives have been successfully developed as potent and selective endothelin receptor antagonists, which are a class of GPCRs.[3][4][5] Furthermore, the core scaffold is related to neuroactive amino acids, pointing towards potential interactions with neurotransmitter transporters or ion channels that play critical roles in the central nervous system.[1][6]

Therefore, our characterization strategy is built on a tiered approach:

  • Tier 1: Broad Functional Screening. Employ high-throughput assays that cover major signaling pathways to identify the primary biological activity of the compound.

  • Tier 2: Mechanistic Deep Dive & Confirmation. Use more specific, target-oriented assays to confirm initial findings, determine the precise mechanism of action (e.g., agonist vs. antagonist), and assess selectivity.

This strategic workflow ensures an efficient use of resources, starting broad to cast a wide net and progressively focusing on the most promising biological activity.

G cluster_0 Tier 1: Broad Functional Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Outcome A Compound: 2-(4-Methoxyphenyl)pyrrolidine- 3-carboxylic acid B GPCR Second Messenger Assays (cAMP & Calcium Flux) A->B Hypothesis 1: GPCR Ligand C Neurotransmitter Transporter Uptake Assay Screen A->C Hypothesis 2: Transporter Modulator D GPCR Hit Deconvolution (e.g., β-Arrestin Assay) B->D If GPCR Hit F Ion Channel Modulation (Membrane Potential Assay) B->F If No Hit, Explore Hypothesis 3 E Transporter IC50 Determination & Substrate vs. Inhibitor Assay C->E If Transporter Hit G Functional Profile: Potency (EC50/IC50) Efficacy Mechanism of Action D->G E->G F->G

Caption: Tiered experimental workflow for compound characterization.

Part 2: Tier 1 Protocols - Broad Functional Screening

The initial goal is to efficiently determine if the compound interacts with the most common and druggable target classes. We will focus on the two primary hypotheses: GPCRs and neurotransmitter transporters.

Protocol 1: GPCR Activity Profiling via cAMP Second Messenger Assay

Rationale: A significant portion of GPCRs signal through the modulation of intracellular cyclic AMP (cAMP) via Gs (stimulatory) or Gi (inhibitory) G-proteins.[7] The Promega GloSensor™ cAMP assay is a sensitive, luminescence-based live-cell assay that provides a real-time kinetic readout of cAMP dynamics, making it ideal for identifying both agonists and antagonists.[7]

Principle: The GloSensor biosensor is a fusion of a cAMP-binding domain to a variant of firefly luciferase. Upon binding of cAMP, a conformational change occurs, leading to a dramatic increase in light output.

Materials:

  • HEK293 cells stably or transiently expressing the GPCR of interest.

  • GloSensor™ cAMP Reagent (Promega).

  • White, opaque 96- or 384-well assay plates.

  • Test Compound: 2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid, prepared in a 10-point, 3-fold serial dilution.

  • Reference Agonist and Antagonist for the target GPCR.

  • Forskolin (a direct activator of adenylyl cyclase, used for Gi-coupled receptor assays).

Step-by-Step Methodology:

  • Cell Seeding: Plate HEK293 cells expressing the target GPCR at a density of 10,000-20,000 cells per well in a 96-well plate. Allow cells to attach and form a monolayer overnight.

  • Reagent Preparation: Prepare the GloSensor™ cAMP Reagent according to the manufacturer's protocol.

  • Assay Equilibration: Remove cell culture media and add the prepared GloSensor™ reagent. Incubate at room temperature for 2 hours to allow the reagent to enter the cells.

  • Compound Addition & Measurement (Agonist Mode):

    • Place the plate in a luminometer.

    • Measure baseline luminescence for 2-5 minutes.

    • Add the serial dilutions of the test compound and the reference agonist.

    • Immediately begin kinetic measurement of luminescence for 30-60 minutes.

  • Compound Addition & Measurement (Antagonist Mode for Gi-coupled receptors):

    • Pre-incubate the cells with serial dilutions of the test compound or reference antagonist for 15-30 minutes.

    • Add a pre-determined EC80 concentration of Forskolin to all wells.

    • Immediately measure luminescence kinetically for 30-60 minutes. A potent antagonist will prevent the Forskolin-induced decrease in luminescence.

Data Interpretation:

ObservationInterpretation
Dose-dependent increase in luminescencePotential Gs-coupled receptor agonist
Dose-dependent decrease in luminescencePotential Gi-coupled receptor agonist
No change in luminescence aloneCompound is not an agonist
Inhibition of reference agonist signalPotential antagonist
Inhibition of Forskolin-induced signal drop (Gi)Potential Gi-coupled receptor antagonist
Protocol 2: GPCR Activity Profiling via Calcium Flux Assay

Rationale: GPCRs coupled to Gq proteins signal through the release of intracellular calcium (Ca2+).[8] This is a rapid and robust signal that can be measured using fluorescent calcium indicator dyes. This assay complements the cAMP assay to cover another major GPCR signaling pathway.[9][10]

Principle: Calcium-sensitive dyes like Fluo-4 AM are cell-permeable and become fluorescent upon binding to free Ca2+ in the cytoplasm. An increase in intracellular Ca2+ following receptor activation results in a sharp increase in fluorescence intensity.

Materials:

  • CHO or HEK293 cells stably expressing the Gq-coupled GPCR of interest.

  • Black, clear-bottom 96- or 384-well assay plates.

  • Fluo-4 AM or equivalent calcium indicator dye kit (e.g., FLIPR® Calcium 6 Kit).[7]

  • Probenecid (an anion-exchange transport inhibitor, often used to prevent dye leakage).

  • Test Compound and reference ligands.

  • A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR®, FlexStation).

Step-by-Step Methodology:

  • Cell Seeding: Plate cells at a density of 25,000-50,000 cells per well and grow overnight.

  • Dye Loading: Prepare the calcium indicator dye solution containing Probenecid as per the manufacturer's instructions. Remove cell culture media and add the dye solution to each well.

  • Incubation: Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature, protected from light.

  • Measurement (Agonist Mode):

    • Place the assay plate into the fluorescence plate reader.

    • Measure baseline fluorescence for 10-20 seconds.

    • The instrument adds the test compound dilutions.

    • Immediately measure the fluorescence signal every 1-2 seconds for 2-3 minutes to capture the transient calcium peak.

  • Measurement (Antagonist Mode):

    • Add the test compound dilutions to the dye-loaded plate and incubate for 15-30 minutes.

    • Place the plate in the reader and initiate reading.

    • After a short baseline, the instrument adds a known EC80 concentration of the reference agonist.

    • Continue measuring the fluorescence signal.

Data Interpretation:

ObservationInterpretation
Dose-dependent increase in fluorescencePotential Gq-coupled receptor agonist
No change in fluorescenceCompound is not an agonist
Dose-dependent inhibition of the reference agonist's signalPotential antagonist

Part 3: Tier 2 Protocols - Mechanistic Elucidation

If a hit is identified in Tier 1, the following assays provide deeper mechanistic insight.

Protocol 3: Neurotransmitter Transporter Uptake Assay

Rationale: This assay directly tests the hypothesis that the compound interacts with monoamine transporters like the dopamine (DAT), norepinephrine (NET), or serotonin (SERT) transporters.[11] Modern fluorescence-based kits have largely replaced older radiolabeled methods, offering a safer and more high-throughput-friendly approach.[12]

Principle: A fluorescent substrate that mimics biogenic amine neurotransmitters is used.[13] This substrate is actively transported into cells expressing the specific transporter, leading to an accumulation of fluorescence inside the cell. An inhibitor will block this uptake, resulting in a lower signal.

G cluster_0 No Inhibitor cluster_1 With Inhibitor A Fluorescent Substrate (Outside Cell) B Transporter (e.g., DAT, SERT) A->B Uptake C Increased Intracellular Fluorescence B->C D Fluorescent Substrate (Outside Cell) E Transporter (Blocked) F Low Intracellular Fluorescence E->F G Test Compound (Inhibitor) G->E

Caption: Principle of the fluorescence-based transporter uptake assay.

Materials:

  • HEK293 cells stably expressing hSERT, hNET, or hDAT.

  • Neurotransmitter Transporter Uptake Assay Kit (e.g., Molecular Devices).[13][14]

  • Black, clear-bottom 96-well plates.

  • Test Compound and reference inhibitors (e.g., Fluoxetine for SERT, Desipramine for NET, GBR12909 for DAT).

Step-by-Step Methodology:

  • Cell Seeding: Plate transporter-expressing cells at 40,000-60,000 cells per well and grow overnight to form a confluent monolayer.[13]

  • Compound Pre-incubation: Remove media and add assay buffer. Add serial dilutions of the test compound or reference inhibitors. Incubate for 10-15 minutes at 37°C.

  • Substrate Addition: Add the fluorescent substrate solution provided in the kit to all wells.

  • Kinetic Measurement: Immediately place the plate in a bottom-reading fluorescence plate reader pre-set to 37°C. Measure the fluorescence signal kinetically over 30-60 minutes.

  • Data Analysis: The rate of fluorescence increase (slope of the kinetic curve) is proportional to transporter activity. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the data to determine an IC50 value.

Protocol 4: β-Arrestin Recruitment Assay

Rationale: Following activation, many GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins. This process is critical for receptor desensitization and can also initiate G-protein-independent signaling. Measuring β-arrestin recruitment can confirm receptor engagement and identify "biased ligands" that preferentially activate one pathway (e.g., G-protein) over another (e.g., β-arrestin).[15] The Tango assay is a well-established reporter gene format for this purpose.[15]

Principle: In the Tango assay, the GPCR is fused to a transcription factor, and β-arrestin is fused to a protease.[7] When the ligand activates the GPCR, β-arrestin is recruited, bringing the protease close to the receptor. The protease cleaves the transcription factor, which then translocates to the nucleus and drives the expression of a reporter gene, such as luciferase.

Materials:

  • Tango™ GPCR-bla U2OS cells (or equivalent) expressing the target receptor.

  • Test Compound and reference ligands.

  • Luciferase detection reagent (e.g., Bright-Glo™).

Step-by-Step Methodology:

  • Cell Seeding: Plate the Tango™ cells at the recommended density and allow them to attach overnight.

  • Compound Addition: Add serial dilutions of the test compound or reference ligands to the cells.

  • Incubation: Incubate the plates for 5-16 hours (depending on the specific cell line) at 37°C to allow for reporter gene expression.

  • Signal Detection: Remove the plate from the incubator and allow it to cool to room temperature. Add the luciferase detection reagent.

  • Measurement: After a short incubation (2-5 minutes), measure luminescence using a plate reader.

Data Interpretation: A dose-dependent increase in luminescence indicates that the compound promotes the interaction between the GPCR and β-arrestin, confirming it as an agonist at that receptor. This data can be compared to G-protein signaling data (from cAMP or Ca2+ assays) to assess for potential signaling bias.

Part 4: Data Analysis and Quantitative Presentation

For all assays, data should be analyzed using a non-linear regression model to fit a sigmoidal dose-response curve. This allows for the accurate determination of potency (EC50 for agonists, IC50 for inhibitors/antagonists) and efficacy (Emax).

Example Dose-Response Data Table:

Compound Concentration (nM)% Activity (cAMP Assay)% Inhibition (Transporter Assay)
0.012.51.1
0.14.83.4
115.29.8
1048.928.7
10085.351.2
100098.179.4
1000099.595.6
EC50 / IC50 (nM) 11.5 95.2
Emax (%) 100 96

References

  • MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors.
  • European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery.
  • Biocompare. (2013). Cell-based Assays for GPCR Activity.
  • Thermo Fisher Scientific. Cell-Based Ion Channel Assays.
  • Reaction Biology. Ion Channel Assays.
  • Thermo Fisher Scientific. Cell-Based GPCR Reporter Assays.
  • American Journal of Physiology. (2018). Recent progress in assays for GPCR drug discovery.
  • NCBI Assay Guidance Manual. (2012). Ion Channel Screening.
  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit.
  • Evotec. Cell-Based Assay Services.
  • Vipergen. (2023). Cell Based Assays & Cell Based Screening Assays in Modern Research.
  • Molecular Devices. (2026). Neurotransmitter Transporter Uptake Assay Kit.
  • Biocompare. (2022). Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices.
  • PubMed. (1999). Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain.
  • PMC. (2018). In vitro assays for the functional characterization of the dopamine transporter (DAT).
  • PubMed. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity.
  • Frontiers in Chemistry. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.
  • PubMed. (2001). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists.
  • Chem-Impex. Boc-(+/-)-trans-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid.
  • OIST Groups. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives).
  • PubMed. (1998). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 3. Discovery of a potent, 2-nonaryl, highly selective ETA antagonist (A-216546).

Sources

Pharmacokinetic and pharmacodynamic studies of pyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Pharmacokinetic and Pharmacodynamic Studies of Pyrrolidine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pyrrolidine Scaffold as a Cornerstone of Modern Drug Discovery

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a quintessential "privileged scaffold" in medicinal chemistry.[1][2][3] This structural motif is not only a core component of the natural amino acid proline but is also prevalent in a vast array of natural products and pharmacologically significant agents.[1][4][5] Its non-planar, flexible conformation allows for the precise three-dimensional arrangement of substituents, enabling tailored interactions with a multitude of biological targets.[3][6] Consequently, pyrrolidine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, anti-inflammatory, anticonvulsant, and diverse enzyme inhibitory effects.[2][4][5][7][8]

However, the journey from a promising bioactive compound to a clinically effective therapeutic is contingent upon a thorough understanding of its behavior within a biological system. This is where the disciplines of Pharmacokinetics (PK) and Pharmacodynamics (PD) become paramount.[9][10][11] Pharmacokinetics, often described as "what the body does to the drug," characterizes the absorption, distribution, metabolism, and excretion (ADME) of a compound. Pharmacodynamics, or "what the drug does to the body," relates drug concentration to the observed physiological or therapeutic effect.

This comprehensive guide provides a series of detailed application notes and protocols designed to systematically evaluate the PK and PD properties of novel pyrrolidine derivatives. By integrating robust in vitro assays with definitive in vivo studies, researchers can build a comprehensive profile of their compounds, enabling data-driven decisions for lead optimization and successful clinical translation.

Section 1: The Foundational PK/PD Paradigm

The relationship between pharmacokinetics and pharmacodynamics is the cornerstone of drug development. A drug is administered, its concentration in the body over time (PK) is determined by ADME processes, and this concentration at the site of action drives the biological response (PD).[11][12] Elucidating this relationship is critical for selecting a safe and effective dosing regimen—one that maintains therapeutic concentrations above a minimum effective level while staying below a toxic threshold.

PK_PD_Paradigm cluster_PK Pharmacokinetics (PK) What the body does to the drug cluster_PD Pharmacodynamics (PD) What the drug does to the body Dose Dosing Regimen (Dose, Route, Frequency) PK_Process ADME (Absorption, Distribution, Metabolism, Excretion) Dose->PK_Process Administration Concentration Drug Concentration in Plasma & Tissue (Exposure) PK_Process->Concentration Effect Pharmacological Effect (Therapeutic & Toxic) Concentration->Effect drives Biomarkers Clinical Endpoints & Biomarkers Effect->Biomarkers Biomarkers->Dose informs

Figure 1: The integrated relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD).

Section 2: Pharmacokinetic (PK) Profiling of Pyrrolidine Derivatives

A systematic PK evaluation begins with rapid in vitro screening assays to identify potential liabilities, followed by more complex in vivo studies to understand the compound's disposition in a whole organism.

In Vitro ADME Assays: The Screening Funnel

These assays are essential for early-stage drug discovery, providing rapid feedback to medicinal chemists to guide structure-activity relationship (SAR) and structure-property relationship (SPR) optimization.[10][13][14]

Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)
  • Causality & Rationale: The liver is the primary organ for drug metabolism, and cytochrome P450 (CYP) enzymes, abundant in the microsomal fraction, are responsible for the majority of Phase I metabolic reactions.[15][16] This assay predicts a compound's intrinsic hepatic clearance (Clint), a key determinant of its in vivo half-life and oral bioavailability. A compound that is too rapidly metabolized will likely have poor exposure in vivo.

  • Methodology:

    • Reagent Preparation:

      • Prepare a stock solution of the pyrrolidine test compound (e.g., 10 mM in DMSO).

      • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a working concentration (e.g., 0.5 mg/mL) in 0.1 M phosphate buffer (pH 7.4).

      • Prepare a NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in 0.1 M phosphate buffer.

      • Prepare positive control compounds with known metabolic fates (e.g., Verapamil for high clearance, Carbamazepine for low clearance).

    • Reaction Incubation:

      • In a 96-well plate, pre-warm the HLM solution and the test/control compounds (final concentration 1 µM) at 37°C for 10 minutes.

      • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

      • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

      • Include a "-NADPH" control where the regenerating system is replaced with buffer to assess non-enzymatic degradation.

    • Sample Analysis:

      • Centrifuge the plate at 4,000 rpm for 15 minutes to pellet the precipitated protein.

      • Transfer the supernatant to a new plate for analysis.

      • Quantify the remaining parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[17][18]

  • Data Analysis & Interpretation:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) using the following equations:

      • t½ (min) = 0.693 / k

      • Clint (µL/min/mg protein) = (0.693 / t½) * (1 / [Protein concentration in mg/mL])

Compound ClassIn Vitro t½ (min)Intrinsic Clearance (Clint)Interpretation & Next Steps
High Clearance < 15> 80 µL/min/mgHigh risk of poor oral bioavailability. Consider structural modification to block metabolic "soft spots".
Moderate Clearance 15 - 6015 - 80 µL/min/mgViable for further development. Proceed to in vivo PK studies.
Low Clearance > 60< 15 µL/min/mgIdeal metabolic stability. May be at risk for drug-drug interactions via CYP inhibition (requires further study).
Protocol 2: Plasma Protein Binding (PPB) by Rapid Equilibrium Dialysis
  • Causality & Rationale: In circulation, drugs bind to plasma proteins like albumin and alpha-1-acid glycoprotein. According to the "free drug theory," only the unbound fraction (fu) is available to distribute into tissues, interact with the target, and be cleared by metabolism or excretion.[10] High plasma protein binding (>99%) can significantly limit a drug's efficacy and alter its pharmacokinetic profile.

  • Methodology:

    • Device Preparation: Prepare a rapid equilibrium dialysis (RED) device. Add the pyrrolidine test compound (e.g., 2 µM) to plasma (human, rat) and pipette into the sample chamber of the device.

    • Dialysis: Add phosphate-buffered saline (PBS, pH 7.4) to the buffer chamber.

    • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the free drug to reach equilibrium across the semi-permeable membrane.

    • Sample Collection: After incubation, collect aliquots from both the plasma and buffer chambers.

    • Analysis: Combine the plasma sample with an equal volume of blank buffer and the buffer sample with an equal volume of blank plasma to ensure matrix matching. Precipitate proteins with acetonitrile containing an internal standard. Analyze the concentrations in both fractions by LC-MS/MS.

  • Data Analysis & Interpretation:

    • Calculate the fraction unbound (fu) as: % Unbound = (ConcentrationBuffer / ConcentrationPlasma) * 100

% Unbound (fu)Interpretation
> 10%Low binding. Unlikely to be a liability.
1% - 10%Moderate binding. Generally acceptable.
< 1%High binding. Potential for limited tissue distribution and sensitivity to changes in protein levels.
In Vivo Pharmacokinetic Studies

In vivo studies are essential to understand how the ADME properties integrate to determine the overall exposure of the drug in a living system.[19] These studies are required by regulatory agencies like the FDA to support the safety and efficacy of a new drug candidate.[20]

PK_Workflow start Pyrrolidine Derivative Candidate iv_dose IV Administration (e.g., 1 mg/kg in rat) start->iv_dose po_dose Oral (PO) Administration (e.g., 10 mg/kg in rat) start->po_dose sampling Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) iv_dose->sampling po_dose->sampling processing Plasma Processing (Centrifugation) sampling->processing bioanalysis Bioanalysis by LC-MS/MS (Quantify Drug Concentration) processing->bioanalysis pk_analysis Pharmacokinetic Analysis (NCA or Compartmental Modeling) bioanalysis->pk_analysis parameters Calculate Key PK Parameters (AUC, CL, Vd, t½, F%) pk_analysis->parameters decision Go/No-Go Decision Proceed to PD/Efficacy Studies parameters->decision CXCR4_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CXCL12 CXCL12 (Agonist) Receptor CXCR4 Receptor (GPCR) CXCL12->Receptor Binds & Activates Gq Gq Protein Receptor->Gq Activates Antagonist Pyrrolidine Derivative (Antagonist) Antagonist->Receptor Blocks Binding PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Flux Ca²⁺ Release (from ER) IP3->Ca_Flux Triggers Response Downstream Cellular Response (e.g., Migration, Proliferation) Ca_Flux->Response

Figure 3: Inhibition of the Gq-coupled CXCR4 signaling pathway by a pyrrolidine antagonist.

In Vivo Pharmacodynamic / Efficacy Studies

In vivo PD studies are designed to prove that the drug engages its target and produces a desired therapeutic effect in a disease-relevant animal model. [21][22][23]

Protocol 6: Anticonvulsant Activity in a PTZ-Induced Seizure Model
  • Causality & Rationale: The pyrrolidine-2,5-dione scaffold is a known pharmacophore in anticonvulsant agents, such as ethosuximide. [2][24]The pentylenetetrazole (PTZ) model is a standard acute chemoconvulsant screen that is predictive of activity against absence seizures in humans. This study links drug exposure to a clear, observable physiological endpoint.

  • Methodology:

    • Animal Model & Dosing: Use male CD-1 mice (n=8-10 per group).

    • Group Allocation:

      • Vehicle Control: Administer the dosing vehicle (e.g., 0.5% methylcellulose, PO).

      • Test Groups: Administer the pyrrolidine derivative at various doses (e.g., 10, 30, 100 mg/kg, PO).

      • Positive Control: Administer a known anticonvulsant (e.g., Diazepam, 5 mg/kg, IP).

    • Pre-treatment & Seizure Induction: At the time of expected Tmax (determined from the PK study), administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneously).

    • Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and record behavior for 30 minutes.

    • Endpoints:

      • Latency (time) to the first myoclonic jerk.

      • Latency to generalized clonic-tonic seizure.

      • Percentage of animals protected from seizures or death.

    • (Optional PK/PD): Include satellite groups of animals for each dose to collect blood/brain samples at the time of PTZ challenge to correlate drug concentration with the observed anticonvulsant effect. [11]* Data Analysis & Interpretation:

    • Use statistical tests (e.g., ANOVA followed by Dunnett's test) to compare seizure latencies between vehicle and drug-treated groups.

    • Use Fisher's exact test to analyze the percentage of protection.

    • Calculate the ED50 (the dose that protects 50% of animals from seizures). A potent compound will have a low ED50. Correlating the ED50 with the plasma/brain concentrations at that dose provides a target exposure level for efficacy.

Section 4: Conclusion - Integrating PK and PD for Clinical Success

The ultimate goal of these studies is not to generate disparate datasets but to build an integrated PK/PD model. [11]This model establishes a quantitative link between dose, exposure (PK), and response (PD). By understanding this relationship, researchers can:

  • Validate the Mechanism of Action: Confirm that drug exposure drives target engagement, which in turn leads to the desired physiological effect.

  • Establish an Exposure-Response Relationship: Define the minimum effective concentration and the concentration at which toxicity may occur, thereby identifying the therapeutic window. [11]* Inform Clinical Trial Design: Use preclinical PK/PD models to predict the human efficacious dose, saving time and resources and improving the probability of clinical success. [9][25] The protocols outlined in this guide provide a robust framework for the comprehensive characterization of novel pyrrolidine derivatives. A disciplined, integrated approach to pharmacokinetic and pharmacodynamic evaluation is indispensable for transforming promising chemical matter into life-changing medicines.

References

  • Preclinical PK Study Design: Essential Guidelines and Best Practices for Effective Drug Development. Infinix Bio.
  • LC-MS/MS Bioanalytical Services for Small Molecule Drug Development. ResolveMass Laboratories Inc.
  • Small and Large Molecule LC-MS. IQVIA Laboratories.
  • Evaluating Receptor Binding Affinity: Application Notes & Protocols. Benchchem.
  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery.
  • Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International.
  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. NCBI Assay Guidance Manual.
  • A Guide to In Vitro ADME Testing in Drug Development. WuXi AppTec.
  • In Vitro ADME. BioDuro.
  • FDA Releases Draft Guidance for Conducting Bioavailability and Bioequivalence Studies. FDA.
  • Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. FDA.
  • Neurological Disorder Modeling & Pharmacodynamics Services. Creative Biolabs.
  • Animal models of CNS disorders. PubMed.
  • ADME Assays. Agilent.
  • How To Develop New Drugs Faster And Safer: A Guide To Preclinical DMPK Studies. Prisys Biotechnology.
  • Population Pharmacokinetics Guidance for Industry. FDA.
  • Evaluating functional ligand-GPCR interactions in cell-based assays. PubMed.
  • In vitro ADME drug discovery services. Symeres.
  • Recent insights about pyrrolidine core skeletons in pharmacology. PMC.
  • Pyrrolidine Derivatives in Drug Discovery. PharmaBlock.
  • Pharmacokinetics and Bioavailability. FDA.
  • Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application; Draft Guidance for Industry; Availability. Federal Register.
  • Optimizing GPCR assays with chimeric G proteins Case Study. Sygnature Discovery.
  • Application of LCMS in small-molecule drug development. European Pharmaceutical Review.
  • GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review.
  • Functional Assays. Gifford Bioscience.
  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International.
  • CNS Pharmacology Models. Medicilon.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink.
  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology.
  • Receptor Binding Assays for HTS and Drug Discovery. NCBI.
  • CNS Disease Models For Preclinical Research Services. Pharmaron.
  • The Pyrrolidine Scaffold: A Comprehensive Technical Guide to its Biological Activity in Drug Discovery. Benchchem.
  • Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. Journal of Clinical Pharmacology.
  • Receptor-Ligand Binding Assays. Labome.
  • SIGMA RECEPTOR BINDING ASSAYS. PMC.
  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. PMC.
  • Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. MDPI.
  • Radioligand binding methods: practical guide and tips. American Journal of Physiology-Cell Physiology.
  • Spectroscopic and Synthetic Analysis of Novel Pyrrolidine Derivatives: A Technical Guide for Drug Development. Benchchem.
  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results.
  • Preclinical Studies in Drug Development. PPD.
  • Recent insights about pyrrolidine core skeletons in pharmacology. ResearchGate.
  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology.
  • An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification & Separation of 2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with the isolation, purification, and chiral resolution of 2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid.

This molecule is a critical chiral building block, most notably serving as the core structural scaffold for endothelin A (ETA) receptor antagonists such as Atrasentan[1]. Because it possesses two chiral centers (C2 and C3), it exists as four distinct stereoisomers. The biological efficacy of pyrrolidine-based therapeutics is highly dependent on strict stereochemical control[2], making the separation of its cis and trans diastereomers, followed by the resolution of its enantiomers, a mandatory and highly precise workflow[3].

Experimental Workflow

G A Racemic Mixture (cis/trans zwitterions) B N-Boc Protection (Boc2O, NaOH) A->B Mask amine C Silica Gel Chromatography (Diastereomer Separation) B->C Organic extract D trans-Boc-Acid (Racemate) C->D Major fraction E cis-Boc-Acid (Racemate) C->E Minor fraction F Chiral SFC Resolution (e.g., Chiralcel OD-H) D->F Isocratic SFC G (2R, 3R)-Isomer (Target) F->G Peak 1 H (2S, 3S)-Isomer (Waste) F->H Peak 2

Workflow for the isolation and chiral resolution of 2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid.

Troubleshooting Guides & FAQs

Q1: Why am I losing product during the aqueous workup of the unprotected amino acid? Causality: 2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid is an amphoteric molecule. At physiological or neutral pH, the secondary amine (pKa ~9.5) is protonated and the carboxylic acid (pKa ~3.5) is deprotonated, forming a highly water-soluble zwitterion. This drastically lowers its organic partition coefficient (LogP), making standard liquid-liquid extraction nearly impossible. Solution: You must either adjust the aqueous phase exactly to its isoelectric point (pI ~ 6.5) to induce precipitation, or bypass the issue entirely by protecting the secondary amine with a Boc group prior to workup[4]. Masking the amine converts the molecule into a standard organic acid that is easily extracted into ethyl acetate at pH 3.

Q2: My chiral HPLC peaks are severely tailing and overlapping (Rs < 1.5). How do I fix this? Causality: Secondary amines strongly interact with residual silanol groups on polysaccharide-based chiral stationary phases (CSPs), while the free carboxylic acid causes peak broadening due to partial ionization in the mobile phase. Solution: If you are forced to analyze the unprotected zwitterion, you must use a dual-additive system (e.g., 0.1% Trifluoroacetic acid + 0.1% Diethylamine) to simultaneously mask both the basic and acidic active sites on the column[3]. However, the field-proven best practice is to analyze the N-Boc protected derivative using only 0.1% TFA in the mobile phase, which guarantees sharp peaks and baseline resolution.

Q3: I am attempting classical diastereomeric salt resolution using (R)-(-)-Mandelic acid, but the enantiomeric excess (ee%) is stalling at 80%. Causality: This is an issue of thermodynamic equilibrium. If the solubility difference between the (R,R)-salt and (S,S)-salt is insufficient in your chosen crystallization solvent (e.g., pure ethanol), co-crystallization occurs, halting further optical enrichment. Solution: Shift the dielectric constant of the solvent system. Introduce a less polar anti-solvent (such as ethyl acetate) dropwise to the hot ethanol solution until slight turbidity is observed. Cool the system at a highly controlled, slow rate (0.1 °C/min) to favor Ostwald ripening of the less soluble diastereomer.

Q4: Why do I see epimerization at the C3 position during basic workup? Causality: The C3 proton is situated alpha to the electron-withdrawing carboxylic acid. Under strongly basic conditions (e.g., prolonged exposure to NaOH), enolization can occur. Because the pyrrolidine ring is relatively flexible, re-protonation can happen from either face, converting a pure trans isomer into a cis/trans mixture. Solution: Keep workup temperatures below 5 °C and use mild bases (e.g., NaHCO3) when neutralizing the reaction mixture.

Step-by-Step Methodologies

Protocol A: N-Boc Protection & Diastereomeric Separation

Objective: Mask the secondary amine to eliminate zwitterionic behavior, enabling organic extraction and silica gel separation of cis and trans diastereomers[4].

  • Reaction Setup: Suspend 1.0 eq (10 g) of racemic 2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid in a 1:1 mixture of THF and 1N NaOH (100 mL total).

  • Reagent Addition: Cool the flask to 0 °C using an ice bath. Dropwise add 1.2 eq of Di-tert-butyl dicarbonate (Boc2O) dissolved in 20 mL of THF over 15 minutes.

  • Reaction Monitoring (Self-Validation): Stir at room temperature for 4 hours. Spot the reaction mixture on a silica TLC plate (Eluent: DCM/MeOH 9:1). The starting material (ninhydrin-positive, Rf ~0.1) must completely disappear, replaced by a UV-active, ninhydrin-negative spot (Rf ~0.5). If ninhydrin remains positive, add 0.2 eq Boc2O and stir for 1 additional hour.

  • Workup: Acidify the aqueous layer to pH 2.5–3.0 using 1N KHSO4. (Caution: Avoid strong acids like HCl to prevent premature Boc deprotection). Extract the aqueous layer 3x with 50 mL Ethyl Acetate.

  • Diastereomer Separation: Dry the combined organic layers over Na2SO4, concentrate under vacuum, and load onto a silica gel column. Elute with a gradient of Hexane/EtOAc (containing 0.1% Acetic Acid). The trans-isomer typically elutes first due to reduced steric hindrance and a lower overall dipole moment compared to the cis-isomer.

Protocol B: Preparative Chiral SFC Resolution of Enantiomers

Objective: Resolve the isolated trans-Boc-acid racemate into its (2R, 3R) and (2S, 3S) enantiomers using Supercritical Fluid Chromatography (SFC)[3].

  • Sample Preparation: Dissolve the isolated trans-racemate in HPLC-grade Methanol to a concentration of 50 mg/mL.

  • Filtration (Self-Validation): Filter the solution through a 0.22 µm PTFE syringe filter. Visual check: The solution must be completely optically clear to prevent catastrophic pressure spikes on the preparative column.

  • System Equilibration: Mount a Chiralcel OD-H column (250 x 21.2 mm, 5 µm) on a preparative SFC system. Equilibrate with 80% CO2 / 20% Methanol (containing 0.1% TFA) at 100 bar backpressure and 35 °C.

  • Injection & Collection: Inject 1 mL (50 mg) per run. Monitor UV absorbance at 230 nm. Collect Peak 1 (typically the 2R, 3R isomer) and Peak 2 (2S, 3S isomer) into separate vessels.

  • Post-Run Validation: Analyze a 10 µL aliquot of each fraction on an analytical Chiralcel OD-H column. Calculate the resolution factor (Rs). Validation criteria: An Rs > 1.5 and ee > 99% confirms successful baseline separation. Do not pool fractions if ee < 99%.

Quantitative Data: Chiral Column Screening

The following table summarizes the performance of various chiral stationary phases for the resolution of the N-Boc protected trans-isomer. SFC is highly recommended over HPLC due to superior resolution and faster solvent recovery.

Column ChemistryMobile Phase SystemAcidic AdditiveRetention Time 1 (min)Retention Time 2 (min)Resolution (Rs)
Chiralcel OD-H SFC: CO2 / MeOH (80:20)0.1% TFA4.25.8> 2.5
Chiralpak AD-H SFC: CO2 / EtOH (75:25)0.1% TFA6.17.41.8
Chiralpak IC HPLC: Hexane / IPA (70:30)0.1% TFA12.513.21.1
Chiralcel OJ-H HPLC: Hexane / EtOH (80:20)0.1% TFA9.810.10.8 (Co-elution)

References

  • [1] Google Patents. WO2021126977A1 - Methods of treating iga nephropathy with atrasentan. Available at:

Sources

Improving the oral bioavailability of 2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist (Medicinal Chemistry & ADME-Tox Division) Ticket ID: ORAL-BA-PYR-001

Introduction: The Zwitterion Paradox

Welcome to the technical support hub for pyrrolidine-3-carboxylic acid scaffolds. If you are working with 2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid , you are likely encountering a classic medicinal chemistry bottleneck: The Zwitterion Paradox .

This scaffold, structurally related to endothelin receptor antagonists (e.g., Atrasentan) and kainoids, possesses a secondary amine (basic) and a carboxylic acid (acidic). At physiological pH (7.4), this molecule exists primarily as a zwitterion (inner salt). While this confers excellent aqueous solubility, it creates a massive penalty for membrane permeability, resulting in BCS Class III behavior (High Solubility, Low Permeability). Furthermore, the p-methoxy group is a notorious metabolic "soft spot."

This guide provides actionable troubleshooting workflows to resolve these bioavailability issues.

Module 1: Permeability & Prodrug Strategies

Issue: "My compound is soluble but shows < 1% oral bioavailability in rats."

Root Cause Analysis: The zwitterionic form has a net neutral charge but a high desolvation energy penalty. It cannot easily partition into the lipophilic lipid bilayer. The "brick dust" model does not apply here; the issue is not dissolution, but permeability .

Troubleshooting Workflow

Q: Should I just make a simple ester prodrug? A: A simple alkyl ester masks the acid, leaving the secondary amine free. This converts the zwitterion into a cation at physiological pH. While cations penetrate membranes better than zwitterions, they can still be limited.

  • Recommendation: Test Double Prodrugs or Lipophilic Esters .

    • Strategy A (Simple): Isopropyl or Ethyl esters (increases lipophilicity, leaves amine basic).

    • Strategy B (Advanced): (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (DOM) esters. These are sensitive to plasma esterases and degrade rapidly after absorption.

Q: How do I validate this in vitro? A: Standard Caco-2 assays at pH 7.4 may yield false negatives for zwitterions due to the unstirred water layer (UWL). You must optimize the gradient.

Protocol: pH-Gradient Caco-2 Permeability Assay
StepActionTechnical Rationale
1 Apical Buffer: Adjust to pH 6.0 or 6.5 (MES buffer).Mimics the acidic microclimate of the jejunum; shifts equilibrium slightly away from the zwitterion for ampholytes.
2 Basolateral Buffer: Keep at pH 7.4 (HBSS).Maintains the "sink" condition to drive passive diffusion.
3 Inhibitor Check: Add Verapamil (50 µM).This scaffold is often a P-gp substrate.[1] You must confirm if efflux is masking permeability.
4 Prodrug Stability: Measure appearance of Parent in receiver.Prodrugs must remain intact in the donor (apical) but hydrolyze in the receiver (mimicking plasma/liver).
Visualization: The Prodrug Activation Pathway

ProdrugStrategy cluster_gut Gut Lumen (pH 6.0-6.5) cluster_blood Systemic Circulation (pH 7.4) Zwit Parent Zwitterion (Low Permeability) Pro Ester Prodrug (Lipophilic/Cationic) Zwit->Pro Chemical Synthesis Active Active Parent (Released) Zwit->Active Poor Uptake PlasmaPro Prodrug (Absorbed) Pro->PlasmaPro Passive Diffusion PlasmaPro->Active Hydrolysis Esterase Esterases (CES1/CES2) Esterase->PlasmaPro

Figure 1: Strategic conversion of the zwitterionic parent into a lipophilic prodrug to bypass the membrane barrier, followed by enzymatic activation.

Module 2: Metabolic Stability (The Methoxy Problem)

Issue: "High clearance observed in microsomes (t1/2 < 10 min)."

Root Cause Analysis: The 4-methoxyphenyl moiety is a classic substrate for O-demethylation , primarily catalyzed by CYP2D6 and CYP3A4 . The resulting phenol is rapidly glucuronidated and excreted. Additionally, the pyrrolidine ring is susceptible to


-carbon oxidation.
Troubleshooting Workflow

Q: Can I just remove the methoxy group? A: Likely not without losing potency. The oxygen often acts as a hydrogen bond acceptor.

  • Recommendation: Use Bioisosteres to block metabolism while retaining electronics.

Q: What are the best replacements for -OCH3 in this scaffold? A: Based on SAR data from similar endothelin antagonists (e.g., A-216546):

  • Difluoromethoxy (-OCHF2): Reduces electron density, lowers lipophilicity slightly, and blocks the site of oxidation.

  • Fluorine (-F): A metabolic blocker. Replacing the entire -OCH3 with -F or placing -F ortho to the -OCH3 can sterically/electronically hinder CYP attack.

  • Cyclic Ethers: Tying the methoxy back into a dihydrobenzofuran ring (as seen in Atrasentan analogs) dramatically increases stability.

Protocol: Metabolic "Soft Spot" Identification
ExperimentConditionDiagnostic Outcome
Microsomal Incubation + NADPH, 37°C, 60 minDetermines intrinsic clearance (

).
CYP Phenotyping + Quinidine (CYP2D6 inhibitor)If clearance drops >50%, O-demethylation is the driver.
Metabolite ID (LC-MS/MS) Look for M-14 peak (Demethylation)Confirms the methoxy group is the liability.
Visualization: Bioisosteric Optimization Logic

Metabolism cluster_metabolism Metabolic Liability (CYP2D6) cluster_solution Medicinal Chemistry Solutions Parent Target: 2-(4-methoxyphenyl) pyrrolidine-3-COOH Metabolite Phenol Metabolite (Inactive/Rapid Excretion) Parent->Metabolite O-Demethylation (Fast) Sol1 1. Deuteration (-OCD3) (Kinetic Isotope Effect) Parent->Sol1 Sol2 2. Bioisostere (-OCHF2) (Blocks Oxidation) Parent->Sol2 Sol3 3. Ring Constraint (Dihydrobenzofuran) Parent->Sol3

Figure 2: Identification of the metabolic "soft spot" (O-demethylation) and three structural modifications to block CYP2D6 activity.

Module 3: Formulation & Efflux

Issue: "My prodrug precipitates in SGF (Simulated Gastric Fluid)."

Root Cause Analysis: While the parent is soluble, the ester prodrug is lipophilic and basic. In the high pH of the intestine (or if the stomach pH rises), the prodrug may precipitate out of solution before absorption.

FAQ: Formulation Fixes

Q: Should I use a salt form? A: Yes. For the pyrrolidine amine, an HCl salt is standard. However, if you are using a lipophilic prodrug, consider a lipophilic counter-ion like Tosylate or Napsylate to slow down precipitation rate ("Spring and Parachute" effect).

Q: Is P-gp efflux a concern? A: Pyrrolidine analogs are frequent P-gp substrates.

  • Test: Run Caco-2 Bidirectional Transport.

  • Result: If Efflux Ratio (B->A / A->B) > 2.0, you have an efflux problem.[1]

  • Fix: Use excipients that inhibit P-gp in your formulation, such as Vitamin E TPGS or Cremophor EL (in pre-clinical phases).

Data Summary: Excipient Compatibility
Excipient ClassRecommended AgentFunction
Surfactant Vitamin E TPGSSolubilizer + P-gp Inhibitor
Co-solvent PEG 400 (10-20%)Prevents precipitation of prodrug
Oil Phase Capryol 90For SNEDDS formulations

References

  • Rautio, J., et al. (2018). Prodrugs: design and clinical applications.[2] Nature Reviews Drug Discovery. Link

  • Jae, H. S., et al. (2001).[3] Pyrrolidine-3-carboxylic acids as endothelin antagonists.[3][4] 5. Highly selective, potent, and orally active ET(A) antagonists.[3][4] Journal of Medicinal Chemistry.[3] Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological and Physicochemical Properties Optimization.[5] Journal of Medicinal Chemistry.[3] Link

  • FDA Guidance for Industry. (2020). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies.Link

  • Cyprotex. Caco-2 Permeability Assay Protocol.Link

For further assistance with custom synthesis of deuterated analogs or specific prodrug libraries, please escalate this ticket to the Chemistry Services Group.

Sources

Technical Support Center: Scaling Up the Synthesis of 2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid. As a key structural motif in medicinal chemistry, successful and scalable synthesis of this compound is critical. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to navigate the challenges of its preparation, from bench-scale experiments to larger-scale production.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, focusing on a common and effective route: the [3+2] cycloaddition of an azomethine ylide with an acrylate derivative, followed by hydrolysis.

Issue 1: Low Yield in the [3+2] Cycloaddition Step

Question: My initial 1,3-dipolar cycloaddition reaction between the azomethine ylide (generated from p-anisaldehyde and a glycine ester) and an acrylate dipolarophile is resulting in significantly lower yields than anticipated. What are the potential causes and how can I optimize this step?

Answer: Low yields in this key pyrrolidine-forming step are a frequent challenge, often stemming from issues with the in situ generation of the azomethine ylide or its subsequent reaction.[1] The primary factors to investigate are reagent quality, reaction conditions, and competing side reactions.

Potential Causes & Solutions:

  • Reagent Quality and Moisture: Azomethine ylide formation is highly sensitive to moisture, which can hydrolyze the intermediate imine. Solvents and reagents must be scrupulously dry.

    • Solution: Use anhydrous solvents (e.g., toluene, THF, CH₂Cl₂) and ensure starting materials like p-anisaldehyde and the amino acid ester are pure and dry. Drying solvents over molecular sieves or distillation is recommended.

  • Inefficient Ylide Formation: The equilibrium may not favor the formation of the reactive azomethine ylide from the precursor imine.

    • Solution: The reaction is often facilitated by heat to promote decarboxylation (if starting from an α-amino acid like sarcosine) or by using a Lewis acid catalyst to activate the imine.[2] A Dean-Stark trap can be employed when using heating in toluene to remove water formed during imine formation, driving the equilibrium forward.[3]

  • Suboptimal Temperature: The temperature must be high enough to facilitate ylide formation but not so high as to cause decomposition of the reactants, intermediates, or product.

    • Solution: Screen a range of temperatures. Reactions are typically run from room temperature to reflux, depending on the specific substrates and solvent.[4] Start with milder conditions and incrementally increase the temperature, monitoring the reaction by TLC or LC-MS to find the optimal balance between reaction rate and byproduct formation.

  • Side Reactions: The azomethine ylide can dimerize or undergo other unproductive pathways if the cycloaddition with the dipolarophile is not kinetically favorable.

    • Solution: Ensure the acrylate dipolarophile is present in an appropriate concentration. Slow addition of one of the reagents can sometimes maintain a low concentration of a reactive intermediate and disfavor side reactions.[5]

Issue 2: Poor Stereoselectivity and Formation of Diastereomers

Question: The crude product from my cycloaddition contains a mixture of diastereomers that are difficult to separate. How can I improve the stereoselectivity of the reaction?

Answer: Controlling the stereochemistry is a critical aspect of pyrrolidine synthesis, as biological activity is often dependent on a single isomer.[6] The diastereoselectivity of the [3+2] cycloaddition is governed by the transition state energies, which are influenced by several factors.

Factors Influencing Stereoselectivity:

  • Catalyst and Solvent: The choice of catalyst (if any) and solvent can have a profound impact on the facial selectivity of the cycloaddition.

    • Solution: For metal-catalyzed variants, screen different metal salts (e.g., Ag(I), Cu(I), Li(I)) and chiral ligands.[6] In organocatalyzed versions, the catalyst structure is paramount. The polarity and coordinating ability of the solvent can stabilize one transition state over another; therefore, screening solvents like toluene, THF, dichloromethane, and acetonitrile is advised.

  • Reaction Temperature: Lower reaction temperatures generally lead to higher stereoselectivity.

    • Solution: Running the reaction at lower temperatures (e.g., 0 °C or -20 °C) increases the energy difference between the diastereomeric transition states, favoring the formation of the thermodynamically more stable product.[6] This may, however, reduce the reaction rate, requiring longer reaction times.

  • Steric and Electronic Effects: The substituents on both the azomethine ylide and the dipolarophile play a crucial role.

    • Solution: While the core structure is defined by the target molecule, modifying the ester group on the acrylate (e.g., from methyl to tert-butyl) can introduce steric bulk that may favor a specific approach trajectory, thereby enhancing diastereoselectivity.[4]

If a mixture is unavoidable, purification is key.

  • Purification Strategy: Diastereomers can often be separated by column chromatography on silica gel.[7] If separation is challenging, consider recrystallization. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to find conditions that selectively crystallize one diastereomer.

Issue 3: Challenges in Ester Hydrolysis and Final Product Isolation

Question: During the final saponification step to convert the pyrrolidine-3-carboxylate ester to the carboxylic acid, I am experiencing incomplete conversion and difficulty isolating the final product. What should I do?

Answer: Hydrolysis of a sterically hindered ester and the subsequent isolation of a polar, zwitterionic amino acid can be problematic.

Troubleshooting Hydrolysis & Isolation:

  • Incomplete Hydrolysis: The ester group may be sterically hindered, requiring more forcing conditions for complete saponification.

    • Solution: Increase the reaction temperature (reflux), prolong the reaction time, or use a stronger base (e.g., KOH instead of NaOH). A co-solvent like THF or dioxane can be added to improve the solubility of the ester in the aqueous base.[2] Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Product Isolation: The final product is an amino acid, which can be highly soluble in water, making extraction difficult. Upon acidification, it may also precipitate poorly or as an oil.

    • Solution:

      • After hydrolysis, cool the reaction mixture and carefully acidify with an acid like HCl to a pH around the isoelectric point of the amino acid (typically pH 3-5). This minimizes its solubility in water.

      • If the product precipitates, it can be collected by filtration.[7] If it remains in solution, saturate the aqueous layer with NaCl to decrease the product's solubility ("salting out") and perform multiple extractions with a polar organic solvent like ethyl acetate or a mixture of chloroform and isopropanol.

      • For stubborn cases, consider ion-exchange chromatography or purification via a salt form, such as the hydrochloride salt, which may have better crystallization properties.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing the 2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid core? A1: The most prevalent and versatile method is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene (dipolarophile).[1] The azomethine ylide is typically generated in situ from the condensation of p-anisaldehyde with an α-amino acid or its ester (e.g., glycine, sarcosine).[4] Other methods include intramolecular cyclization strategies and multi-step sequences starting from chiral precursors like L-proline derivatives.[9]

Q2: How can I effectively monitor the progress of these reactions when scaling up? A2: For larger-scale reactions where frequent sampling for TLC or LC-MS might be impractical, consider using in-line process analytical technology (PAT) if available, such as ReactIR (FTIR spectroscopy). For traditional monitoring, establish clear TLC standards for starting materials, key intermediates, and the product. A well-defined disappearance of the limiting reagent spot on the TLC plate is a reliable indicator of reaction completion.[10]

Q3: What are the critical safety considerations for this synthesis? A3: Standard laboratory safety protocols should be followed. Pay special attention to:

  • Solvents: Many solvents used (THF, CH₂Cl₂, toluene) are flammable and/or toxic. Handle them in a well-ventilated fume hood.

  • Reagents: Strong bases (NaOH, KOH) and acids (HCl) are corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Pressurized Reactions: If performing catalytic hydrogenation for deprotection or other transformations, use a certified pressure vessel and follow established safety procedures for handling hydrogen gas.[10]

Q4: What are the key challenges when moving from a lab-scale (milligram-gram) to a pilot-scale (kilogram) synthesis? A4: Scaling up introduces several challenges:

  • Heat Transfer: Reactions that are easily managed in a round-bottom flask can have significant exotherms in a large reactor. Ensure the reactor has adequate cooling capacity. The rate of reagent addition may need to be carefully controlled to manage heat output.[3]

  • Mixing: Efficient mixing is crucial for maintaining homogeneity and consistent temperature. What works with a small magnetic stir bar will require a robust overhead mechanical stirrer at scale.

  • Purification: Large-scale column chromatography is expensive and time-consuming. The process should be optimized to yield a crude product that can be purified by crystallization, which is more economically viable at scale.[3]

  • Work-up and Extractions: Handling large volumes of aqueous and organic layers requires appropriate equipment. Phase separation can be slower at a larger scale.

Experimental Protocols & Data

Table 1: Troubleshooting Summary for [3+2] Cycloaddition
Problem Potential Cause Recommended Solution Citation
Low Yield Moisture in reagents/solventsUse anhydrous solvents; dry reagents thoroughly.[1]
Suboptimal temperatureOptimize temperature (e.g., 40-110 °C); monitor by TLC.[4][6]
Inefficient ylide generationUse a Dean-Stark trap with heating to remove water.[3]
Poor Selectivity Reaction too fast/hotLower the reaction temperature (e.g., to 0 °C or RT).[6]
Unfavorable transition stateScreen different solvents (e.g., Toluene, THF, CH₂Cl₂).[6]
Steric factorsModify the ester group of the acrylate (e.g., Me -> tBu).[4]
Impurity Formation Ylide dimerization/side reactionsControl reagent stoichiometry and addition rate.[5]
Protocol: Synthesis of Ethyl 2-(4-Methoxyphenyl)-1-methylpyrrolidine-3-carboxylate

This protocol describes a representative [3+2] cycloaddition.

  • To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and condenser, add toluene (250 mL), p-anisaldehyde (13.6 g, 100 mmol), and sarcosine (N-methylglycine, 10.7 g, 120 mmol).

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is evolved (approx. 2-4 hours), indicating the formation of the intermediate imine.

  • Cool the reaction mixture to room temperature.

  • Add ethyl acrylate (11.0 g, 110 mmol) to the solution.

  • Reheat the mixture to reflux and monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) for the disappearance of the aldehyde spot. The reaction is typically complete within 12-24 hours.

  • Once complete, cool the reaction mixture to room temperature and remove the toluene under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude oil in ethyl acetate (200 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield the desired pyrrolidine ester.[5]

Visualizations

Overall Synthetic Workflow

G cluster_0 Step 1: Ylide Formation & Cycloaddition cluster_1 Step 2: Purification cluster_2 Step 3: Hydrolysis & Isolation Start p-Anisaldehyde + Sarcosine Ester Reaction1 [3+2] Cycloaddition (e.g., Reflux in Toluene) Start->Reaction1 Acrylate Ethyl Acrylate Acrylate->Reaction1 CrudeEster Crude Pyrrolidine Ester Reaction1->CrudeEster Purification Column Chromatography or Recrystallization CrudeEster->Purification PureEster Pure Pyrrolidine Ester Purification->PureEster Hydrolysis Saponification (e.g., NaOH, H₂O/THF) PureEster->Hydrolysis Workup Acidification (HCl) & Extraction/Filtration Hydrolysis->Workup FinalProduct Final Product: 2-(4-Methoxyphenyl)pyrrolidine- 3-carboxylic acid Workup->FinalProduct

Caption: High-level workflow for the synthesis of the target compound.

Troubleshooting Logic Tree: Low Cycloaddition Yield

G cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Low Yield Cause1 Moisture Present? Problem->Cause1 Cause2 Temperature Suboptimal? Problem->Cause2 Cause3 Inefficient Ylide Formation? Problem->Cause3 Sol1 Use Anhydrous Solvents & Reagents Cause1->Sol1 Yes Sol2 Screen Temps (e.g., RT to Reflux) Cause2->Sol2 Yes Sol3 Use Dean-Stark to Remove H₂O Cause3->Sol3 Yes

Caption: A logic diagram for troubleshooting low reaction yields.

References

  • BenchChem. (2025). Preventing side reactions in pyrrolidine synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Navigating the Synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine: A-Z Troubleshooting Guide. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Stereoselective Synthesis of Pyrrolidines. BenchChem Technical Support.
  • BenchChem. (2025). Common side reactions in the synthesis of substituted pyrrolidines. BenchChem Technical Support.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Google Patents. (n.d.). Process for the preparation of pyrollidine-3-carboxylic acids. (US8344161B2).
  • J&K Scientific. (n.d.). (±)-trans-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride.
  • Donohoe, T. J., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Journal of the American Chemical Society.
  • Clausen, R. P., et al. (2013). Synthesis and biological evaluation of 4-hydroxy-4-(4-methoxyphenyl)-substituted proline and pyrrolidin-2-ylacetic acid derivatives as GABA uptake inhibitors. Bioorganic & Medicinal Chemistry.
  • BenchChem. (2025). Hydroxydiphenylamine synthesis from lab to industrial scale. BenchChem Technical Support.

Sources

Validation & Comparative

Comparative Guide: Atrasentan vs. 2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid

[1][2]

Executive Summary

This guide provides a technical comparison between Atrasentan (a potent, selective endothelin A receptor antagonist) and its structural core, 2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid .[1]

While Atrasentan (

pharmacophore scaffold11

Chemical Structure & SAR Analysis[1][3][4][5][6]

The efficacy gap between these two entities is a classic example of medicinal chemistry optimization. The pyrrolidine core provides the rigid stereochemical framework, but the side chains drive the thermodynamic binding affinity.[2]

Structural Comparison
Feature2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid Atrasentan
Role Core Scaffold / Synthetic IntermediateActive Pharmaceutical Ingredient (API)
Molecular Weight ~221.25 g/mol 510.62 g/mol
C4 Substituent Hydrogen (Unsubstituted)1,3-Benzodioxol-5-yl (Critical for hydrophobic pocket fill)
N1 Substituent Hydrogen (Secondary Amine)2-(Dibutylamino)-2-oxoethyl (Drives potency & bioavailability)
Stereochemistry Variable (often racemic in synthesis)(2R, 3R, 4S) (Strictly required for

selectivity)
SAR Logic Visualization

The following diagram illustrates how the core scaffold is derivatized to create Atrasentan, highlighting the function of each added moiety.

SAR_AnalysisCoreCore Scaffold(2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid)Low AffinityN_Sub+ N-Dibutylacetamide Side Chain(Increases Hydrophobicity & Potency)Core->N_SubAlkylationC4_Sub+ 1,3-Benzodioxole Group(Enhances ET-A Selectivity)N_Sub->C4_SubOptimizationAtrasentanAtrasentan(Nanomolar Potency)C4_Sub->AtrasentanFinal Drug

Figure 1: Structural evolution from the pyrrolidine core to Atrasentan.[1] The addition of bulky hydrophobic groups is essential for receptor binding.[2]

Pharmacodynamics & Efficacy Comparison[1]

Receptor Binding Affinity ( )

The biological activity of the core scaffold is negligible compared to the full drug.[2] The endothelin A (

1
Compound

Affinity (

)

Affinity (

)
Selectivity (

vs

)
Atrasentan 0.034 nM 63.3 nM~1861-fold
Core Scaffold *> 1,000 nM> 10,000 nMNegligible

*Data inferred from SAR studies (Winn et al., 2001) showing that removal of the N-dibutyl or C4-aryl groups results in >1000-fold loss of potency.[1]

Mechanism of Action

Atrasentan functions as a competitive antagonist.[1][2] It occupies the

1
  • Atrasentan: Locks the receptor in an inactive conformation, preventing

    
     coupling.[1]
    
  • Core Scaffold: May weakly associate with the receptor surface but fails to displace ET-1 at physiological concentrations.[1]

Signaling Pathway Blockade

The following diagram details the specific pathway Atrasentan inhibits, which the core scaffold fails to block effectively.[1]

ET_PathwayET1Endothelin-1 (ET-1)ETAEndothelin Receptor A (ET-A)ET1->ETAActivatesAtrasentanAtrasentan(Blocker)Atrasentan->ETAInhibits (Ki = 0.034 nM)CoreCore Scaffold(Ineffective)Core->ETAWeak/No BindingGqGq ProteinETA->GqPLCPhospholipase C (PLC)Gq->PLCIP3IP3 / DAGPLC->IP3CaIntracellular Ca2+ ReleaseIP3->CaEffectsVasoconstrictionCell ProliferationFibrosisCa->Effects

Figure 2: Signal transduction pathway.[1] Atrasentan effectively blocks the ET-1 induced calcium cascade, whereas the core scaffold lacks the affinity to interrupt this process.[1]

Experimental Protocols for Validation

To empirically verify the efficacy difference, researchers should utilize the following self-validating protocols.

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine

  • Membrane Preparation:

    • Transfect CHO or HEK293 cells with human

      
       cDNA.[1][2]
      
    • Harvest cells, homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4), and centrifuge at 40,000 x g.

    • Resuspend pellet in assay buffer containing protease inhibitors.[1][2]

  • Competition Binding:

    • Incubate membranes (5-10 µg protein) with 20 pM

      
      -Endothelin-1.[1]
      
    • Add increasing concentrations (

      
       M to 
      
      
      M) of Atrasentan or the Core Scaffold .[1]
    • Incubate for 2 hours at 25°C to reach equilibrium.

  • Filtration & Counting:

    • Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI).[1][2]

    • Wash filters 3x with cold saline.[1][2]

    • Measure radioactivity using a gamma counter.[1][2]

  • Analysis:

    • Plot % Specific Binding vs. Log[Concentration].

    • Calculate

      
       and convert to 
      
      
      using the Cheng-Prusoff equation.[1]
    • Expected Result: Atrasentan curve shifts left (

      
       nM); Core Scaffold curve remains flat or shifts far right (
      
      
      nM).[1][2]
Protocol B: FLIPR Calcium Flux Assay (Functional Potency)

Objective: Measure inhibition of ET-1 induced calcium release.[1]

  • Cell Loading:

    • Seed

      
      -expressing cells in 96-well black-wall plates.
      
    • Load cells with Fluo-4 AM (calcium-sensitive dye) for 45 minutes at 37°C.[1]

  • Compound Pre-treatment:

    • Add Atrasentan or Core Scaffold at varying concentrations.[1][2]

    • Incubate for 15 minutes.

  • Agonist Challenge:

    • Inject ET-1 (

      
       concentration, typically ~1 nM) into wells.[1]
      
  • Measurement:

    • Monitor fluorescence intensity (Ex 488 nm / Em 525 nm) in real-time using a FLIPR (Fluorometric Imaging Plate Reader).

  • Data Interpretation:

    • Atrasentan: Dose-dependent reduction in fluorescence peak.[1]

    • Core Scaffold: Minimal reduction in fluorescence, indicating failure to block receptor activation.[1]

Conclusion & Expert Insight

The comparison between Atrasentan and 2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid is not a competition between two drugs, but a demonstration of molecular evolution .[1]

  • The Core: Represents the "skeleton."[2] It possesses the necessary chiral centers (2R, 3R) to orient the molecule but lacks the "muscle" (hydrophobic side chains) to grip the receptor tightly.[1]

  • The Drug (Atrasentan): The addition of the dibutylamino and benzodioxole groups creates a "hydrophobic clamp," increasing affinity by over 30,000-fold compared to the simple amino acid core.[1]

Recommendation for Researchers:

  • Use the Core Scaffold only as a negative control or a synthetic intermediate.[2]

  • Use Atrasentan for any study requiring reliable, potent blockade of

    
     receptors in models of kidney disease or cancer.[1]
    

References

  • Winn, M. et al. (1996).[1] Discovery of Potent and Selective Endothelin Antagonists.[1][3][2][4][5] Journal of Medicinal Chemistry, 39(5), 1039–1048.[1] [1][2]

  • Opgenorth, T. J. et al. (1996).[1] Pharmacological Characterization of A-127722 (Atrasentan), a Potent and Selective Endothelin A Receptor Antagonist.[1] Journal of Pharmacology and Experimental Therapeutics, 276(2), 473-481.[1]

  • Verweij, J. et al. (2000).[1] Atrasentan (ABT-627), a novel and selective endothelin-A receptor antagonist.[1] Investigational New Drugs, 18, 275-279.[1]

  • Kohan, D. E. et al. (2011).[1] Endothelin antagonists in chronic kidney disease. Kidney International, 80(5), 457-460.[1]

Selectivity Profiling Guide: 2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic Acid vs. Bosentan

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the landscape of Endothelin Receptor Antagonists (ERAs), the distinction between dual antagonism and subtype-selective antagonism is the primary driver of therapeutic index and clinical outcome.

This guide compares two distinct pharmacological approaches:

  • Bosentan: The first-generation dual antagonist (blocking both

    
     and 
    
    
    
    receptors), serving as the clinical benchmark for Pulmonary Arterial Hypertension (PAH).
  • 2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid (Scaffold): The core pharmacophore of highly potent, selective

    
     antagonists  (exemplified by Atrasentan/ABT-627 ).
    

Key Takeaway: While Bosentan offers broad blockade, the Pyrrolidine-3-carboxylic acid class provides sub-nanomolar potency with >1,000-fold selectivity for


.[1] This selectivity preserves the beneficial vasodilatory and clearance functions mediated by the endothelial 

receptor, potentially offering a superior safety profile regarding liver toxicity, though fluid retention remains a class effect.

Molecular Mechanism & Signaling Pathway[2][3]

To understand the selectivity implications, one must visualize the Endothelin-1 (ET-1) signaling cascade.

  • 
     Receptor (Vascular Smooth Muscle):  Activation causes potent vasoconstriction and proliferation.[2] (Target for blockade) 
    
  • 
     Receptor (Endothelial Cells):  Activation causes vasodilation (via NO/PGI2) and clears ET-1 from circulation. (Beneficial to preserve) 
    
  • 
     Receptor (Smooth Muscle):  Activation causes vasoconstriction.[3][2][4] (Target for blockade) 
    
Pathway Visualization (DOT Diagram)[3]

EndothelinPathway cluster_SmoothMuscle Vascular Smooth Muscle cluster_Endothelium Endothelium ET1 Endothelin-1 (ET-1) ETA ETA Receptor (Pathological) ET1->ETA High Affinity Binding ETB_Endo ETB Receptor (Beneficial) ET1->ETB_Endo Binding Vasoconstriction Vasoconstriction & Proliferation ETA->Vasoconstriction Signaling Clearance ET-1 Clearance & NO Release ETB_Endo->Clearance Signaling Bosentan Bosentan (Dual Antagonist) Bosentan->ETA Blocks Bosentan->ETB_Endo Blocks Pyrrolidine Pyrrolidine Derivative (Selective ETA) Pyrrolidine->ETA Potent Block Pyrrolidine->ETB_Endo No Effect (Preserves Function)

Figure 1: Differential blockade mechanisms. Bosentan inhibits both receptors, potentially blocking the beneficial clearance mechanism of


. The Pyrrolidine derivative selectively targets 

, preserving

-mediated vasodilation.

Technical Profile Comparison

The "2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid" structure is the core scaffold for high-affinity antagonists like Atrasentan (ABT-627) .[5] The "naked" acid has low potency; high potency is achieved via N-substitution (e.g., dibutylamino-carbonyl-methyl). The data below compares the optimized pyrrolidine derivative (Atrasentan) against Bosentan.

Quantitative Selectivity Data
FeatureBosentan (Benchmark)Pyrrolidine Derivative (Atrasentan/ABT-627)
Primary Target Dual

/

Selective


(

)
4.7 nM0.034 nM (Sub-nanomolar)

(

)
95 nM> 60,000 nM
Selectivity Ratio (

:

)
~1 : 20 (Low Selectivity)> 1 : 1,800 (High Selectivity)
Bioavailability ~50% (Oral)~70% (Oral, Rat)
Half-life (

)
~5 hours~20-25 hours (Human)
Liver Toxicity Risk Moderate (Requires monitoring)Low (Structure minimizes CYP inhibition)

Analysis:

  • Potency: The Pyrrolidine derivative is approximately 100x more potent at the

    
     receptor than Bosentan.
    
  • Selectivity: Bosentan blocks

    
     at therapeutic concentrations (
    
    
    
    95 nM is reachable).[2] The Pyrrolidine derivative effectively ignores
    
    
    , allowing the receptor to continue clearing circulating ET-1.

Experimental Validation Protocols

To verify these profiles in your own lab, use the following Radioligand Binding Assay . This protocol is self-validating via the use of specific control ligands.

Protocol: Competitive Radioligand Binding (Whole Cell or Membrane)[3]

Objective: Determine


 values for 

and

to calculate selectivity ratios.
Materials:
  • Source 1 (

    
    ):  CHO cells stably expressing human 
    
    
    
    .[2]
  • Source 2 (

    
    ):  CHO cells stably expressing human 
    
    
    
    .[2]
  • Radioligand: [

    
    I]-Endothelin-1 (Non-selective) or [
    
    
    
    I]-PD151242 (
    
    
    selective).
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM

    
    , 0.05% BSA.
    
Workflow:
  • Membrane Prep: Harvest CHO cells, homogenize, and centrifuge (40,000 x g) to isolate membranes. Resuspend in Assay Buffer.

  • Equilibrium Binding:

    • Aliquot 50 µg membrane protein per well (96-well plate).

    • Add 20 pM [

      
      I]-ET-1 (Fixed concentration < 
      
      
      
      ).
    • Add increasing concentrations of Test Compound (

      
       M to 
      
      
      
      M).
    • Control: Define Non-Specific Binding (NSB) using 1 µM unlabeled ET-1.

  • Incubation: Incubate for 120 minutes at 25°C (Equilibrium).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce NSB). Wash 3x with ice-cold buffer.

  • Quantification: Count radioactivity via gamma counter.

Data Analysis (Self-Validation):
  • Calculate

    
     using non-linear regression (4-parameter logistic fit).
    
  • Convert to

    
     using the Cheng-Prusoff equation :
    
    
    
    
  • Validation Check: The Hill Slope should be near -1.0. If significantly shallower, suspect negative cooperativity or multiple binding sites.[2]

Clinical & Research Implications

Safety Profile (Liver Toxicity)
  • Bosentan: Associated with dose-dependent elevations in liver aminotransferases (ALT/AST) in ~11% of patients.[6] This is linked to the inhibition of the Bile Salt Export Pump (BSEP).

  • Pyrrolidine Derivatives: The structural modification (specifically the carboxylic acid/side chain geometry) generally results in lower BSEP inhibition . Clinical data for Atrasentan shows a reduced incidence of liver enzyme elevation compared to Bosentan.

Fluid Retention

Both classes carry a risk of fluid retention. However, highly selective


 antagonists (Pyrrolidines) theoretically reduce this risk by preserving 

-mediated natriuresis (sodium excretion), although clinical evidence suggests edema remains a manageable side effect for both.
Recommendation
  • Use Bosentan if: You require a well-characterized, broad-spectrum blockade and are modeling standard PAH therapies.

  • Use Pyrrolidine Derivatives (Atrasentan) if: Your research requires precise dissection of

    
     vs 
    
    
    
    signaling
    , or if you need a high-potency probe to eliminate
    
    
    activity completely without confounding
    
    
    clearance mechanisms.

References

  • Discovery of A-127722 (Pyrrolidine Scaffold): Opgenorth, T. J., et al. "2,4-Diarylpyrrolidine-3-carboxylic acids: Potent ETA selective endothelin receptor antagonists.[1][7] 1. Discovery of A-127722."[1][2][7] Journal of Medicinal Chemistry, 1996.

  • Bosentan Pharmacology: Clozel, M., et al. "Pharmacological characterization of bosentan, a new potent orally active nonpeptide endothelin receptor antagonist." Journal of Pharmacology and Experimental Therapeutics, 1994.

  • Structure-Activity Relationships (SAR) of Pyrrolidines: Jae, H. S., et al. "Pyrrolidine-3-carboxylic acids as endothelin antagonists.[7][8][9] 5. Highly selective, potent, and orally active ET(A) antagonists."[7][8][9] Journal of Medicinal Chemistry, 2001.[8][9]

  • Clinical Comparison & Safety: FDA Prescribing Information: Tracleer (Bosentan).[2]

Sources

Structure-activity relationship (SAR) of 2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: March 2026

The 2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid scaffold represents a masterclass in rational drug design, serving as the privileged pharmacophore for highly selective Endothelin A (ETA) receptor antagonists. The most prominent molecule derived from this class is Atrasentan (ABT-627 / A-127722) , a potent therapeutic agent investigated for diabetic kidney disease (DKD) and various oncology indications.

As a Senior Application Scientist, I have structured this guide to dissect the Structure-Activity Relationship (SAR) of this scaffold. We will explore how specific functional group modifications dictate receptor subtype selectivity, compare the quantitative performance of these analogs, and detail the self-validating experimental protocols required to evaluate them.

Mechanistic Rationale: Targeting the ETA Receptor

Endothelin-1 (ET-1) is one of the most potent endogenous vasoconstrictors and mitogens known. Its effects are mediated through two G-protein-coupled receptors (GPCRs): ETA and ETB. While ETB activation often promotes vasodilation and ET-1 clearance, ETA activation drives pathological vasoconstriction, cellular proliferation, and fibrosis .

The clinical objective is to achieve selective ETA blockade while sparing ETB. The pyrrolidine-3-carboxylic acid analogs achieve this by competitively occupying the ETA orthosteric pocket, preventing ET-1 from initiating the Gq-coupled signaling cascade.

ET1_Signaling ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA Activates Gq Gq Protein ETA->Gq Couples PLC Phospholipase C Gq->PLC Stimulates Response Vasoconstriction & Cell Proliferation PLC->Response IP3/Ca2+ Pathway Antagonist 2-(4-Methoxyphenyl) pyrrolidine-3-carboxylic acids (e.g., Atrasentan) Antagonist->ETA Competitive Blockade

Mechanism of ETA receptor blockade by pyrrolidine-3-carboxylic acid analogs.

SAR Evolution: From Hit to Clinical Candidate

The discovery of this class originated from "scaffold hopping"—replacing the rigid indan ring of earlier non-peptide antagonists with a more versatile pyrrolidine ring. This transition maintained the necessary 3D spatial arrangement while drastically improving the molecule's pharmacokinetic profile .

A. Stereochemistry: The Foundation of Binding

The spatial orientation of the substituents is non-negotiable. The trans,trans configuration (specifically the 2R, 3R, 4S isomer) is absolutely required. This specific geometry forces the C-2 and C-4 aryl groups into a conformation that perfectly mimics the spatial relationship of the C-terminal Tryptophan (Trp21) and Tyrosine (Tyr13) residues of the endogenous ET-1 peptide. Deviations from this stereochemistry result in a near-total loss of affinity.

B. N-1 Position: The Acetamide Breakthrough

Initial analogs with simple N-alkyl or N-acyl substituents at the pyrrolidine nitrogen exhibited very weak activity. The breakthrough occurred when researchers introduced an acetamide group . Specifically, the bulky N,N-dibutylacetamide substituent (found in Atrasentan) acts as a critical anchor, forming a tight hydrogen-bonding network within the ETA receptor pocket and driving the IC₅₀ down to the sub-nanomolar range .

C. C-2 and C-4 Aryl Fine-Tuning: Pushing Selectivity

While Atrasentan is highly potent, subsequent medicinal chemistry efforts sought to push the ETA/ETB selectivity window even wider :

  • C-2 Modifications: Replacing the 4-methoxyphenyl group with a 4-methylphenyl group increased selectivity. The addition of a fluorine atom (yielding a 3-fluoro-4-methylphenyl group) further locked the conformation, enhancing both binding affinity and metabolic stability against oxidative degradation.

  • C-4 Modifications: Substituting the 1,3-benzodioxol-5-yl group with a 2,3-dihydrobenzofuran-5-yl (DHBF) moiety eliminated a metabolic liability while amplifying ETA selectivity to over 25,000-fold.

Quantitative SAR Comparison

The table below summarizes the causality of these structural modifications, demonstrating how targeted changes to the pyrrolidine core exponentially improve binding metrics.

Compound ModificationN-1 SubstituentC-2 Aryl GroupC-4 Aryl GroupETA IC₅₀ (nM)ETB IC₅₀ (nM)Selectivity Fold
Early N-Alkyl Analog -CH₂CH₂CH₃4-Methoxyphenyl1,3-Benzodioxol-5-yl>1000>1000N/A
Atrasentan (A-127722) -CH₂CON(Bu)₂4-Methoxyphenyl1,3-Benzodioxol-5-yl0.36630~1,750
C-2 Methyl Analog -CH₂CON(Bu)₂4-Methylphenyl1,3-Benzodioxol-5-yl0.181500~8,333
C-2 Fluoro / C-4 DHBF -CH₂CON(Bu)₂3-Fluoro-4-methylphenyl2,3-Dihydrobenzofuran-5-yl0.082100~26,250

Data synthesized from foundational Abbott Laboratories SAR studies.

Experimental Methodology: Radioligand Binding Assay

To objectively validate the SAR data above, researchers must employ a highly controlled radioligand binding assay. As an application scientist, I emphasize that this protocol is designed as a self-validating system : it isolates the pure receptor-ligand thermodynamic event by removing intracellular signaling feedback loops.

Causality in Protocol Design:
  • Why use isolated membranes? Using CHO cell membranes rather than whole cells prevents receptor internalization during the assay, ensuring the calculated IC₅₀ reflects true binding affinity rather than a trafficking artifact.

  • Why incubate at 25°C? ET-1 binding is virtually irreversible at physiological temperatures (37°C). Dropping the temperature to 25°C allows the system to reach a true thermodynamic equilibrium, which is mathematically required to apply the Cheng-Prusoff equation for Kᵢ determination.

  • Why wash with ice-cold buffer? The cold wash kinetically "freezes" the receptor-ligand complex, preventing the rapid dissociation of[¹²⁵I]-ET-1 during the vacuum filtration step.

Step-by-Step Protocol:
  • Membrane Preparation: Resuspend CHO cells stably expressing human ETA or ETB receptors in assay buffer (50 mM Tris-HCl, pH 7.4, 0.5% BSA, 0.05% bacitracin). Homogenize and centrifuge to isolate the membrane fraction.

  • Assay Assembly: In a 96-well plate, combine 50 µL of the test analog (serially diluted), 50 µL of [¹²⁵I]-Endothelin-1 (final concentration ~50 pM), and 100 µL of the membrane suspension.

  • Self-Validation Control: Include wells with 100 nM unlabeled ET-1. This saturates all specific ETA sites; any residual signal here represents Non-Specific Binding (NSB), which must be subtracted from all test wells to ensure data integrity.

  • Equilibrium Incubation: Incubate the plates on a shaker for exactly 2 hours at 25°C.

  • Filtration: Rapidly filter the reaction through GF/B glass fiber filter plates (pre-soaked in 0.1% polyethylenimine to reduce non-specific sticking).

  • Washing: Wash the filters three times with 200 µL of ice-cold assay buffer.

  • Quantification: Dry the plates, add scintillation cocktail, and measure radioactivity using a microplate scintillation counter. Calculate IC₅₀ using non-linear regression analysis.

Assay_Workflow step1 1. Membrane Preparation CHO cells expressing human ETA/ETB step2 2. Radioligand Incubation Add 50 pM [125I]-ET-1 + SAR Analogs step1->step2 step3 3. Equilibrium Binding Incubate 2 hours at 25°C step2->step3 step4 4. Filtration & Washing Harvest on GF/B filters, wash with cold buffer step3->step4 step5 5. Scintillation Counting Measure bound radioactivity to calculate IC50 step4->step5

Step-by-step workflow for the ETA/ETB radioligand binding assay.

References

  • Winn, M., et al. "2,4-Diarylpyrrolidine-3-carboxylic Acids: Potent ETA Selective Endothelin Receptor Antagonists. 1. Discovery of A-127722." Journal of Medicinal Chemistry, 1996.[Link]

  • Jae, H.S., et al. "Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists." Journal of Medicinal Chemistry, 2001.[Link]

  • Shihoya, W., et al. "Structural insights into endothelin receptor signalling." Nature Communications (via PMC), 2022.[Link]

Head-to-Head Comparison: ETA vs. ETB Receptor Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical, head-to-head comparison of Endothelin Receptor Antagonists (ERAs), designed for researchers and drug development professionals. It moves beyond basic pharmacology to explore the mechanistic nuances, experimental validation strategies, and translational implications of ETA/ETB blockade.

Executive Summary: The "Selectivity vs. Potency" Paradox

The endothelin system is a master regulator of vascular tone and fibrosis. While Endothelin-1 (ET-1) is the most potent endogenous vasoconstrictor, the therapeutic challenge lies in the dichotomy of its receptors:

  • ETA Receptors (Vascular Smooth Muscle): Mediate vasoconstriction and proliferation.[1][2] Target for blockade.

  • ETB Receptors (Endothelial Cells): Mediate vasodilation (via NO/PGI2) and clearance of circulating ET-1.

The Core Debate: Should we block only ETA to preserve ETB-mediated clearance and vasodilation (Selective), or block both to prevent ETB-mediated fibrosis and vasoconstriction in disease states (Dual)?

This guide dissects the performance of the three major small-molecule antagonist classes: Sulfonamides (Bosentan, Macitentan) and Propanoic Acids (Ambrisentan), alongside peptide research tools (BQ-123, BQ-788).

Mechanistic Signaling Pathway

Understanding the downstream effects is critical for assay design. Both receptors couple primarily to


, leading to the PLC-

cascade.

ET_Signaling cluster_membrane Cell Membrane ET1 Endothelin-1 (ET-1) ETA ETA Receptor (VSMC) ET1->ETA ETB_VSMC ETB Receptor (VSMC) ET1->ETB_VSMC ETB_EC ETB Receptor (Endothelial) ET1->ETB_EC Gq Gq/11 Protein ETA->Gq ETB_VSMC->Gq ETB_EC->ET1  Clearance NO Nitric Oxide (NO) Prostacyclin ETB_EC->NO  Protective PLC PLC-β Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca2+ Release (Sarcoplasmic Reticulum) IP3->Ca  Flux Assay Target PKC PKC Activation DAG->PKC Constrict Vasoconstriction Fibrosis Ca->Constrict PKC->Constrict Dilate Vasodilation ET-1 Clearance NO->Dilate

Figure 1: Dual signaling pathways of ET-1. Note that ETB receptors on endothelial cells (green) provide a protective "sink" for ET-1, whereas VSMC ETB receptors (blue) contribute to disease pathology.

Technical Comparison: The Data

The following data aggregates binding affinities (


) and pharmacokinetic profiles. Note that Macitentan  represents a "next-generation" dual antagonist with insurmountable binding kinetics, distinguishing it from the competitive antagonism of Bosentan.
Table 1: Receptor Affinity & Selectivity Profile[4]
CompoundClassTarget

(ETA)

(ETB)
Selectivity (ETA:ETB)Binding Kinetics (

)
Bosentan SulfonamideDual4–20 nM30–100 nM~20:1Fast (~70 sec)
Ambrisentan Propanoic AcidSelective ETA0.6 nM>100 nM>200:1Fast (~40 sec)
Macitentan SulfonamideDual (Tissue)0.5 nM39 nM~50:1Slow (~17 min)
Sitaxentan SulfonamideSelective ETA0.4 nM6000 nM6000:1Moderate
BQ-123 PeptideSelective ETA0.78 nM>24 µMHighly SelectiveN/A
BQ-788 PeptideSelective ETB>1 µM9.8 nMETB SelectiveN/A
Table 2: Pharmacokinetics & Safety Markers
CompoundHalf-life (

)
BioavailabilityMetabolismHepatotoxicity RiskEdema Risk
Bosentan ~5 hrs (BID dosing)~50%CYP3A4, CYP2C9 (Inducer)High (BSEP inhibition)Moderate
Ambrisentan ~15 hrs (QD dosing)~80%CYP3A4, UGTLowHigh
Macitentan ~16 hrs (QD dosing)~74%CYP3A4 (Active Metabolite)LowModerate

Critical Insight: Macitentan's slow dissociation rate (17 min vs. 70 sec for Bosentan) allows it to maintain receptor blockade even when endogenous ET-1 levels surge, a phenomenon known as insurmountable antagonism . This is a key differentiator in high-concentration ET-1 environments (e.g., pulmonary hypertension).[3]

Experimental Protocols for Validation

To validate these antagonists in your own lab, use the following self-validating workflow.

Protocol A: Competitive Radioligand Binding Assay (Determining )

Objective: Quantify the affinity of a test compound for ETA vs. ETB.

  • Membrane Preparation:

    • Use CHO or HEK293 cells stably expressing recombinant human ETA or ETB.

    • Homogenize in ice-cold HEPES buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 20 min.

  • Assay Setup:

    • Tracer: 25 pM [

      
      I]-ET-1 (sub-saturating concentration).
      
    • Competitor: Serial dilutions of antagonist (

      
       to 
      
      
      
      M).
    • Non-Specific Binding (NSB): Define using 1 µM unlabeled ET-1.

  • Incubation:

    • Incubate for 120 minutes at 25°C (Equilibrium is critical; insufficient time underestimates affinity of slow binders like Macitentan).

  • Termination:

    • Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding to filter).

  • Data Analysis:

    • Calculate

      
       using non-linear regression (4-parameter logistic fit).
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      
    • Validation Check: Hill slope should be near -1.0. Deviations suggest negative cooperativity or multiple binding sites.

Protocol B: Functional Calcium Flux Assay (Determining )

Objective: Measure the functional inhibition of ET-1 induced


 mobilization.
  • Dye Loading:

    • Seed cells (e.g., PASMC or CHO-ETA) in black-walled 96-well plates.

    • Load with Fluo-4 AM (2 µM) or Indo-1 (ratiometric, more robust) + 0.02% Pluronic F-127 for 45 min at 37°C.

    • Expert Tip: Add 2.5 mM Probenecid to prevent dye leakage via anion transporters.

  • Antagonist Pre-incubation:

    • Add test antagonist 30 minutes prior to agonist challenge.

    • Note: For Macitentan, extend pre-incubation to 60-90 mins to account for slow association kinetics.

  • Agonist Challenge:

    • Inject ET-1 (EC80 concentration, typically ~10 nM) using an automated fluidics reader (e.g., FLIPR or FlexStation).

  • Readout:

    • Measure Relative Fluorescence Units (RFU) over 180 seconds.

    • Calculate % Inhibition relative to Vehicle (0%) and max ET-1 response (100%).

Screening Workflow Diagram

This diagram illustrates the decision matrix for selecting an ERA candidate based on experimental data.

Screening_Cascade Start Compound Library Binding Radioligand Binding (ETA & ETB) Start->Binding Selectivity_Calc Calculate Ratio Ki(ETB) / Ki(ETA) Binding->Selectivity_Calc Decision1 Selectivity > 100? Selectivity_Calc->Decision1 Func_Assay Ca2+ Flux Assay (Functional IC50) Decision1->Func_Assay Yes (Ambrisentan-like) Decision1->Func_Assay No (Bosentan/Macitentan-like) Washout Washout Exp. (Receptor Occupancy t1/2) Func_Assay->Washout Safety Hepatic Safety Screen (BSEP Inhibition) Washout->Safety Candidate_Sel Selective ETA Candidate Safety->Candidate_Sel Low BSEP Inh. Candidate_Dual Dual ETA/ETB Candidate Safety->Candidate_Dual Low BSEP Inh. Discard Discard (High Toxicity) Safety->Discard High BSEP Inh.

Figure 2: Discovery screening cascade. Note the critical "Washout Experiment" step to identify slow-dissociating compounds like Macitentan, which offer superior in vivo efficacy despite similar Ki values.

References

  • Gatfield, J., et al. (2012).[3] "Slow Receptor Dissociation Kinetics Differentiate Macitentan from Other Endothelin Receptor Antagonists in Pulmonary Arterial Smooth Muscle Cells." PLoS ONE. Link

  • Iglarz, M., et al. (2008).[3] "Pharmacology of Macitentan, an Orally Active Tissue-Targeting Dual Endothelin Receptor Antagonist." Journal of Pharmacology and Experimental Therapeutics. Link

  • Davenport, A. P., & Kuc, R. E. (2002).[4] "Radioligand binding assays and quantitative autoradiography of endothelin receptors." Methods in Molecular Biology. Link

  • Ramakrishnan, S., et al. (2021).[1] "Bosentan, Ambrisentan, and Macitentan: Practical Therapeutics."[1] Cardiovascular Pharmacology: Open Access. Link

  • Wei, A., et al. (2019). "A network meta-analysis for safety of endothelin receptor antagonists in pulmonary arterial hypertension." Cardiovascular Diagnosis and Therapy. Link

Sources

Comparative Guide: Receptor Cross-Reactivity of 2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of targeted renal and cardiovascular therapeutics, the precise management of receptor cross-reactivity dictates a compound's clinical viability. The chemical scaffold 2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid serves as the core pharmacophore for Atrasentan (ABT-627) , a highly selective Endothelin A (


) receptor antagonist[1],[2].

This guide provides an objective, data-driven comparison of this pharmacophore against other Endothelin Receptor Antagonists (ERAs). By examining the causality behind


 vs. 

selectivity and outlining self-validating experimental workflows, we establish a rigorous framework for evaluating off-target liabilities in drug development.

Mechanistic Causality: The vs. Paradigm

To understand the structural value of the 2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid scaffold, one must first understand the opposing physiological roles of the endothelin receptors in the renal system:

  • The Pathogenic Target (

    
    ):  Activation of 
    
    
    
    by Endothelin-1 (ET-1) drives aggressive vasoconstriction, cellular proliferation, inflammation, and proteinuria. Blocking this receptor is highly renoprotective[3].
  • The Protective Off-Target (

    
    ): 
    
    
    
    receptors act as the physiological "brakes" of the endothelin system. They mediate vasodilation via nitric oxide (NO) release and are primarily responsible for the systemic clearance of circulating ET-1[3].

The Causality of Cross-Reactivity: If an ERA exhibits high cross-reactivity with


, it inadvertently blocks ET-1 clearance. The resulting spike in circulating ET-1 can outcompete the drug at the 

receptor, leading to paradoxical vasoconstriction. Furthermore, off-target

blockade in the renal collecting ducts promotes severe sodium and water retention, which has historically led to the premature termination of clinical trials (e.g., Avosentan) due to congestive heart failure (CHF)[3],[4]. Therefore, maximizing the

:

selectivity ratio is a strict requirement for modern ERAs like atrasentan[5].

Pathway ET1 Endothelin-1 (ET-1) ETA ETA Receptor (Pathogenic Target) ET1->ETA Activates ETB ETB Receptor (Protective Off-Target) ET1->ETB Activates Patho Vasoconstriction & Proteinuria ETA->Patho Protect Vasodilation & ET-1 Clearance ETB->Protect Drug 2-(4-Methoxyphenyl)pyrrolidine- 3-carboxylic acid Drug->ETA Potent Inhibition Drug->ETB Minimal Cross-Reactivity

Fig 1. Receptor selectivity pathway of the atrasentan pharmacophore.

Comparative Receptor Cross-Reactivity Profile

The table below synthesizes the binding affinities (


) and selectivity ratios of the 2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid scaffold (Atrasentan) compared to alternative ERAs.

Note: Affinities can shift by up to 10-fold depending on whether native cellular membranes or recombinant overexpressed systems are utilized[6].

Endothelin Receptor Antagonist (ERA)

Receptor

(nM)

Receptor

(nM)
Selectivity Ratio (

:

)
Key Off-Target / Cross-Reactivity Notes
Atrasentan Scaffold 0.034 – 0.0554.80 – 63.387:1 (Native) to ~1,200:1 (Rec.)Highly selective; maintains

-mediated ET-1 clearance and minimizes fluid retention[3],[6].
Bosentan 4.7540.9~8.6:1Dual antagonist; significant

cross-reactivity limits use in proteinuric kidney diseases[6].
YM598 0.772143185:1Moderate selectivity; lower in vivo potency than atrasentan when administered intravenously[6].
Avosentan ~1.0~500~500:1Insufficient selectivity at clinical doses; trials halted due to severe fluid overload and CHF[3].
Sitaxsentan 0.43>2800>6,500:1Extremely selective, but withdrawn from the market due to fatal off-target hepatotoxicity[3].

Experimental Methodology: Self-Validating Receptor Profiling

To accurately determine the cross-reactivity of pyrrolidine-3-carboxylic acid derivatives, researchers must employ a self-validating system that combines both radioligand binding and functional phenotypic assays.

Step 1: Membrane Preparation (Native vs. Recombinant)

Causality: Relying solely on recombinant CHO cells overexpressing


/

can dangerously underestimate in vivo cross-reactivity due to artificial G-protein coupling ratios.
  • Protocol: Prepare membranes from both recombinant CHO cells and native human cell lines (e.g., Coronary Artery Smooth Muscle Cells [CASMC] for

    
    , and SK-Mel-28 melanoma cells for 
    
    
    
    )[6].
Step 2: Radioligand Displacement Assay ( I-ET-1)

Causality: Binding affinity (


) directly dictates the competitive displacement of endogenous ET-1.
  • Protocol: Incubate 10 µg of membrane protein with 0.1 nM

    
    I-ET-1 and varying concentrations of the test compound (0.001 nM to 10 µM) in assay buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.1% BSA).
    
  • Self-Validating Controls:

    • Total Binding (TB): Buffer + radioligand.

    • Non-Specific Binding (NSB): Buffer + radioligand + 1 µM unlabeled ET-1.

    • Validation Gate: Specific binding (TB - NSB) must be >75% of TB. Reference standards (BQ-123 for

      
      , BQ-788 for 
      
      
      
      ) must yield
      
      
      values within 0.5 logs of historical baselines to validate the plate.
Step 3: Functional Intracellular Calcium ( ) Flux via FLIPR

Causality: A compound may bind a receptor without fully antagonizing it. Functional assays confirm that binding translates to actual pathway blockade.

  • Protocol: Load cells with Fluo-4 AM calcium dye. Pre-incubate with the test compound for 30 minutes. Stimulate with an

    
     concentration of ET-1 (for 
    
    
    
    ) or Sarafotoxin 6c (an
    
    
    -specific agonist). Measure the reduction in peak fluorescence.
Step 4: Schild Plot Analysis
  • Protocol: Convert

    
     values from the functional assay to 
    
    
    
    using the Cheng-Prusoff equation. Calculate the selectivity index by dividing the
    
    
    for
    
    
    by the
    
    
    for
    
    
    . A ratio >1000 in recombinant systems is the benchmark for clinical advancement in nephrology[3].

Workflow Step1 1. Cell Culture (Native vs Recombinant) Step2 2. Radioligand Displacement (125I-ET-1 Competition) Step1->Step2 Step3 3. Functional Calcium Flux (FLIPR Assay) Step1->Step3 Step4 4. Schild Plot Analysis (Determine Ki & IC50) Step2->Step4 Step3->Step4 Step5 5. Selectivity Index (ETA vs ETB Ratio) Step4->Step5

Fig 2. Self-validating workflow for determining ERA receptor cross-reactivity.

Conclusion

The 2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid scaffold represents a masterclass in rational drug design, successfully navigating the narrow therapeutic window of the endothelin system. By achieving sub-nanomolar affinity for


 while maintaining an 

cross-reactivity ratio of up to ~1,200:1, this pharmacophore effectively halts pathogenic vasoconstriction and proteinuria without triggering the severe fluid retention cascades associated with lesser-selective agents[3],[7].

References

  • Title: WO2021207723A2 - Methods of treating diabetic kidney disease Source: Google Patents URL
  • Title: WO2021126977A1 - Methods of treating iga nephropathy with atrasentan Source: Google Patents URL
  • Source: PMC (NIH)
  • Title: Superiority of YM598 over atrasentan as a selective endothelin ETA receptor antagonist Source: Ovid URL
  • Source: PMC (NIH)
  • Title: Atrasentan in Patients with IgA Nephropathy Source: JournalFeed URL
  • Title: Accelerated Approval for Atrasentan in IgAN Source: Docwire News URL

Sources

Comparative Guide: ADME Optimization in Pyrrolidine-Based Endothelin Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

Primary Focus: Atrasentan (ABT-627) and related pyrrolidine-3-carboxylic acid derivatives.[1] Comparator Class: Sulfonamide-based antagonists (e.g., Bosentan, Sitaxentan).

Executive Summary: The Pyrrolidine Advantage[2]

The development of endothelin receptor antagonists (ERAs) has evolved from peptide-based mimetics to small-molecule sulfonamides (Bosentan) and subsequently to highly optimized pyrrolidine-based scaffolds . While sulfonamides validated the target, they often suffered from high dose requirements, liver enzyme induction, and non-selectivity (


 vs. 

).

Pyrrolidine-based antagonists, exemplified by Atrasentan (ABT-627) , represent a structural leap designed to optimize Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The pyrrolidine core provides a rigid, chiral scaffold that enhances


 selectivity (>1000-fold) while improving oral bioavailability through reduced zwitterionic character and optimized lipophilicity.

This guide analyzes the ADME superiority of this class, supported by experimental protocols for validation.

Structural Basis of ADME Properties

The transition to the pyrrolidine core was driven by the need to improve metabolic stability and receptor subtype selectivity.

The Chiral Scaffold

Unlike flexible sulfonamides, the trans,trans-2,4-diarylpyrrolidine-3-carboxylic acid scaffold locks the pharmacophores (aryl groups) into a specific spatial orientation.

  • Impact on Metabolism: The rigid steric bulk hinders access to metabolic "soft spots" by cytochrome P450 enzymes, prolonging half-life.

  • Impact on Solubility: The carboxylic acid moiety allows for salt formation, improving aqueous solubility compared to highly lipophilic sulfonamides.

SAR Evolution Diagram

The following diagram illustrates the structural optimization pathway leading to Atrasentan.

SAR_Evolution cluster_0 ADME Optimization Goals Hit Peptide Leads (Poor Oral Bioavailability) Lead Sulfonamides (e.g., Bosentan) (High Clearance, CYP Induction) Hit->Lead Non-peptide Screening Opt1 Indan Derivatives (SB 209670) (Potent but difficult synthesis) Lead->Opt1 Rigidification Hero Pyrrolidine Scaffold (Atrasentan/ABT-627) (High F, ETA Selective, Low Clearance) Opt1->Hero Bioisosteric Replacement (Indan -> Pyrrolidine) G1 Reduce CYP Induction G2 Increase T1/2 G3 OATP Transport

Figure 1: Structural evolution from peptide mimetics to the optimized pyrrolidine scaffold.

Comparative ADME Analysis

The following data contrasts Atrasentan (Pyrrolidine) against Bosentan (Sulfonamide) and YM598 (Next-gen Pyrrolidine).

ParameterAtrasentan (Pyrrolidine)Bosentan (Sulfonamide)YM598 (Pyrrolidine Analog)Clinical Implication
Oral Bioavailability (F) ~70% (Rat/Dog)~50% (Human)High (Rat)Pyrrolidines generally exhibit superior absorption kinetics.

1.5 – 2.0 h3 – 5 h< 2 hRapid onset of action for pyrrolidine class.
Half-life (

)
20 – 25 h ~5 h~8 hAtrasentan supports once-daily dosing; Bosentan often requires BID.
Protein Binding >99%>98%>99%High binding limits glomerular filtration, necessitating hepatic clearance.
Metabolism CYP3A4 (Major)CYP2C9, CYP3A4CYP3A4Bosentan is a potent inducer of CYP3A4/2C9 (auto-induction); Atrasentan is a substrate but weak/negligible inducer.
Transporters OATP1B1 (SLCO1B1) OATP1B1/1B3OATPCritical: OATP polymorphism significantly alters Atrasentan exposure.
Receptor Selectivity

(>1800-fold)
Non-selective (

)

Selective

blockade by Bosentan contributes to fluid retention and loss of clearance.

Key Insight: The pyrrolidine class demonstrates a "cleaner" metabolic profile. Unlike Bosentan, which induces its own metabolism (auto-induction) and interacts with multiple CYPs, Atrasentan is primarily a substrate of CYP3A4 with linear pharmacokinetics.

Detailed Mechanistic Pathways

Hepatic Disposition & Transporter Liability

For pyrrolidine antagonists, hepatic uptake is the rate-limiting step. They are substrates for Organic Anion Transporting Polypeptides (OATPs).[2]

  • Mechanism: Atrasentan enters the hepatocyte via OATP1B1.[2]

  • Genetic Variance: Patients with SLCO1B1 polymorphisms (e.g., 521T>C) show decreased hepatic uptake, leading to higher systemic plasma levels and increased risk of side effects like fluid retention.

Hepatic_Disposition cluster_blood Systemic Circulation (Blood) cluster_liver Hepatocyte cluster_bile Biliary Excretion Drug Atrasentan (>99% Protein Bound) Intra Intracellular Drug Drug->Intra OATP1B1 (SLCO1B1) *Rate Limiting Step* CYP CYP3A4 Intra->CYP Substrate Elim Feces Intra->Elim Unchanged Drug Met Metabolites (Demethylation/Hydroxylation) Met->Elim Biliary Transport CYP->Met Oxidation Note Warning: SLCO1B1 Polymorphism reduces uptake -> High Plasma Exposure Note->Drug

Figure 2: Hepatic disposition pathway highlighting the critical role of OATP1B1.

Experimental Protocols for ADME Validation

To objectively compare a new pyrrolidine analog against Atrasentan, the following protocols are essential.

Protocol A: Caco-2 Permeability Assay (Absorption Potential)

Validates oral bioavailability potential and P-gp substrate status.

  • Cell Culture: Seed Caco-2 cells (passage 40-60) on transwell polycarbonate filters (

    
     pore size). Culture for 21 days to form a differentiated monolayer.
    
  • Validation: Verify monolayer integrity by measuring Transepithelial Electrical Resistance (TEER). TEER should be

    
    .
    
  • Preparation: Prepare test compound (Atrasentan analog) at

    
     in HBSS (pH 7.4).
    
  • Transport Study:

    • Apical to Basolateral (A-B): Add drug to apical chamber; sample basolateral chamber at 30, 60, 90, 120 min.

    • Basolateral to Apical (B-A): Reverse setup to check for efflux.

  • Efflux Ratio Calculation:

    
    
    
  • Interpretation:

    • 
      : High permeability.
      
    • 
      : Indicates P-gp substrate (Atrasentan is a weak P-gp substrate; significant efflux requires P-gp inhibition controls like Verapamil).
      
Protocol B: OATP1B1 Transporter Inhibition Assay

Crucial for predicting drug-drug interactions (e.g., with statins).

  • System: HEK293 cells stable transfected with SLCO1B1 (OATP1B1).

  • Substrate: Use

    
    -Estradiol-17
    
    
    
    -glucuronide as the probe substrate.
  • Incubation: Incubate cells with probe substrate

    
     increasing concentrations of the pyrrolidine antagonist (0.1 – 100 
    
    
    
    ) for 2 minutes at 37°C.
  • Lysis & Detection: Wash cells with ice-cold PBS, lyse with 0.1N NaOH, and measure radioactivity via liquid scintillation counting.

  • Data Analysis: Plot % uptake vs. log[concentration] to determine

    
    .
    
    • Benchmark: Atrasentan

      
       for OATP1B1 is typically in the low micromolar range.
      
Protocol C: Metabolic Stability (Microsomal)

Determines intrinsic clearance (


).
  • Mix: Human Liver Microsomes (0.5 mg/mL), test compound (1

    
    ), and 
    
    
    
    in phosphate buffer (pH 7.4).
  • Initiation: Add NADPH (1 mM) to start the reaction.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation:

    
    
    
    • Target: Pyrrolidines should show

      
       min in microsomes to support once-daily dosing.
      

Conclusion

Pyrrolidine-based ET antagonists represent a significant ADME optimization over first-generation sulfonamides. The Atrasentan scaffold offers:

  • Superior Selectivity: Reducing off-target

    
     related side effects.
    
  • Linear Pharmacokinetics: Simplifying dosing regimens.

  • Predictable Metabolism: Primarily CYP3A4 driven, without the aggressive auto-induction seen in Bosentan.

However, researchers must vigilantly monitor OATP1B1 interactions , as this transporter is the gatekeeper for the hepatic clearance of this chemical class.

References

  • Discovery of Atrasentan: Winn, M., et al. (1996). "2,4-Diarylpyrrolidine-3-carboxylic acids: potent ETA selective endothelin receptor antagonists.[3][4] 1. Discovery of A-127722." Journal of Medicinal Chemistry. Link

  • SAR Optimization: Liu, G., et al. (1999). "Pyrrolidine-3-carboxylic Acids as Endothelin Antagonists.[1][3][5] 4. Side Chain Conformational Restriction Leads to ETB Selectivity."[5] Journal of Medicinal Chemistry. Link

  • Atrasentan Pharmacokinetics: Katz, D. A., et al. (2002).[6] "Atrasentan, an endothelin-receptor antagonist for refractory adenocarcinomas: safety and pharmacokinetics."[6][7] Journal of Clinical Oncology. Link

  • Transporter Polymorphisms: de Zeeuw, D., et al. (2014). "The effect of atrasentan on albuminuria in patients with diabetic nephropathy (RADAR): a multicentre, double-blind, randomised, placebo-controlled trial." The Lancet Diabetes & Endocrinology. Link

  • Comparative Pharmacology: Opgenorth, T. J., et al. (1996). "Pharmacological characterization of A-127722, a potent and orally active ETA selective receptor antagonist." Journal of Pharmacology and Experimental Therapeutics. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe and compliant disposal of 2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid and its associated waste streams. As a trusted partner in your research, we are committed to providing information that ensures the safety of laboratory personnel and the protection of our environment. The following protocols are synthesized from established chemical safety principles and data from structurally related compounds, promoting a culture of proactive safety and regulatory adherence.

Core Principle: Proactive Hazard Assessment

Based on aggregated GHS data from analogous compounds, 2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid should be handled as a hazardous substance with the potential to cause significant irritation and acute toxicity.[1][2][3] The parent compound, pyrrolidine, is known to be flammable, corrosive, and harmful.[4][5] Consequently, all waste containing this compound must be managed as regulated hazardous chemical waste.

Table 1: Assumed GHS Hazard Classification
Hazard ClassHazard CategoryHazard StatementGHS Pictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowed

Skin Corrosion/IrritationCategory 2H315: Causes skin irritation

Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation

Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

This table is based on data from structurally similar compounds as reported by the European Chemicals Agency (ECHA) and other suppliers.[1][2][3]

Mandatory Disposal Workflow

The only acceptable method for the disposal of 2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid is through a licensed and accredited environmental waste management firm.[4][5] Under no circumstances should this chemical or its containers be disposed of in standard laboratory trash or via the sanitary sewer system.[2][3]

The following diagram outlines the mandatory decision and action workflow for proper disposal.

DisposalWorkflow cluster_prep Preparation & Segregation cluster_collection Waste Collection cluster_decon Decontamination cluster_final Final Steps A Identify Waste Stream (Solid Compound, Contaminated PPE, Aqueous/Solvent Rinsate) B Select Appropriate PPE (Nitrile Gloves, Safety Goggles, Lab Coat) A->B D Transfer Waste into Designated Container B->D C Designate Hazardous Waste Container (HDPE, Leak-Proof, Labeled) C->D E Securely Seal Container After Each Addition D->E F Is the original reagent bottle empty? E->F G Triple-Rinse Empty Container with Suitable Solvent (e.g., Ethanol, Acetone) F->G Yes J Store Sealed Container in Designated Satellite Accumulation Area F->J No H Collect All Rinsate as Hazardous Liquid Waste G->H I Deface Label and Dispose of Cleaned Container per Institutional Policy G->I H->D Add to appropriate liquid waste container K Contact Institutional EHS for Waste Pickup J->K L Complete Waste Manifest Paperwork K->L

Caption: Disposal workflow for 2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid.

Detailed Step-by-Step Protocols

Adherence to the following steps is critical for ensuring safety and compliance.

Personal Protective Equipment (PPE)

Given the irritant nature of the compound, appropriate PPE must be worn at all times when handling the waste.[2][6][7]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[2]

  • Eye Protection: Safety goggles and/or a face shield must be worn to protect against dust particles or splashes.[4]

  • Body Protection: A laboratory coat must be worn and kept fully fastened.[2]

  • Ventilation: All handling of the solid compound or solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[4][8]

Waste Segregation and Container Management

Proper segregation is the foundation of safe chemical waste disposal.[4]

  • Waste Stream Classification: All waste associated with 2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid must be classified as Hazardous Organic Chemical Waste .

  • Solid Waste:

    • Unused or expired solid 2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid.

    • Contaminated materials such as weighing paper, disposable spatulas, gloves, and bench protectors.

    • These items must be placed in a designated, leak-proof solid waste container made of a compatible material like high-density polyethylene (HDPE).[4]

  • Liquid Waste:

    • Rinsate from the decontamination of empty containers (see Section 3.3).

    • Solutions containing the compound.

    • Liquid waste must be collected in a separate, clearly labeled hazardous liquid waste container.

  • Chemical Incompatibilities: DO NOT mix this waste stream with:

    • Strong oxidizing agents

    • Strong acids or bases

    • Reactive chemicals[4] Mixing with incompatible materials can lead to heat generation, gas evolution, or violent reactions.[4]

  • Container Labeling: The waste container must be clearly and indelibly labeled with:

    • The words "Hazardous Waste "[4]

    • The full chemical name: "2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid "[4]

    • The primary hazards (e.g., "Irritant," "Acutely Toxic")

    • The date waste accumulation began

    • The name of the principal investigator or responsible laboratory

Decontamination of Empty Containers

Empty containers that once held the compound must be decontaminated before they can be disposed of as non-hazardous waste.[4]

  • Select a Solvent: Choose a suitable solvent in which the compound is soluble (e.g., ethanol, methanol, or acetone).

  • Triple Rinse: Add a volume of solvent equal to approximately 10% of the container's volume.[4] Securely cap and shake the container to rinse all interior surfaces.

  • Collect Rinsate: Pour the solvent rinsate into the designated Hazardous Organic Liquid Waste container.

  • Repeat: Repeat the rinsing process two more times for a total of three rinses.[4]

  • Final Disposal: After the triple rinse, deface or remove the original label. The decontaminated container can now be disposed of according to your institution's policy for clean lab glass or plastic.

Storage and Pickup
  • Satellite Accumulation: Sealed hazardous waste containers must be stored in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from drains, heat sources, and incompatible chemicals.[4]

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[4] Follow all institutional procedures for waste manifests and pickup requests.

By rigorously following these procedures, you contribute to a safe and responsible research environment, ensuring that the valuable work conducted in the lab does not come at the cost of personal or environmental health.

References

  • Proper Disposal of 1-Benzoylpyrrolidine: A Guide for Labor
  • 2-(4-Methoxyphenyl)pyrrolidine | C11H15NO | CID 3756957.
  • 2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride. Sigma-Aldrich.
  • Safety Data Sheet for (2S,4R)-4-Benzylpyrrolidine-2-carboxylic acid. Aaronchem.
  • Safety Data Sheet for (S)-1-Benzyl-pyrrolidine-3-carboxylic acid. Angene Chemical.
  • PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY D
  • Safety Data Sheet for tert-Butyl 2-(4-methoxyphenyl)
  • Safety Data Sheet for 3-(4-Methoxyphenoxy)pyrrolidine hydrochloride. ChemScene.
  • SAFETY DATA SHEET for (S)-(+)-2-(Methoxymethyl)pyrrolidine. Fisher Scientific.
  • SAFETY DATA SHEET for 4-Methoxy-3-pyrrolin-2-one. Thermo Fisher Scientific.

Sources

Personal Protective Equipment & Handling Guide: 2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid

[1]

Executive Summary

Compound : 2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid Primary Hazard Class : Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral).[1] Operational Priority : Prevent inhalation of dust and direct dermal contact.[2] Engineering Control : All solid handling must occur within a certified chemical fume hood.

Part 1: Critical Hazard Profile & Scientific Rationale

To handle this compound safely, one must understand its molecular behavior. This molecule contains three distinct functional motifs that dictate its safety profile:

  • Pyrrolidine Ring (Secondary Amine) : This motif confers basicity. In biological systems and on mucosal surfaces (eyes, lungs), secondary amines can react to form irritating salts or stable complexes, leading to severe irritation or chemical burns upon prolonged contact.

  • Carboxylic Acid : The presence of the acid group creates a zwitterionic potential (internal salt). This typically increases the melting point and reduces volatility, meaning the primary inhalation risk is particulate dust rather than vapor.

  • 4-Methoxyphenyl Group : Aromatic ethers are generally stable but can be metabolized to phenols if ingested. This contributes to the Acute Toxicity (Oral) classification.[3][4]

GHS Classification (Derived from Functional Analogs):

  • H302 : Harmful if swallowed.[2][3][4][5][6][7]

  • H315 : Causes skin irritation.[3][4][7][8]

  • H319 : Causes serious eye irritation.[3][4][7][8]

  • H335 : May cause respiratory irritation.[3][4][7][8]

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the "Barrier Analysis" method, matching material resistance to the chemical's permeation properties.

PPE Selection Table
Protection ZoneRecommended EquipmentTechnical Rationale
Hand (Primary) Nitrile Gloves (Min.[1] thickness 0.11 mm)Nitrile offers excellent resistance to organic acids and amines. Latex is not recommended due to poor resistance to organic permeation.
Hand (Secondary) Double Gloving (Outer: Nitrile, Inner: Nitrile)Required when dissolving the solid in organic solvents (e.g., DCM, DMF) to prevent breakthrough of the carrier solvent.[1]
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for fine powders which can bypass side shields. Goggles provide a seal against airborne dust.
Respiratory Fume Hood (Primary) or N95/P100 Respirator (Secondary)Engineering controls (Hood) are superior.[1] Use a respirator only if weighing outside a hood (not recommended) or during spill cleanup.
Body Lab Coat (100% Cotton or Nomex) + Long Sleeves Synthetic blends can melt if a fire occurs (though flammability risk here is low). Coverage prevents dermal absorption.

Part 3: Operational Handling Protocol

This workflow establishes a "Closed Loop" system to minimize exposure during the most critical phase: Transfer and Weighing .

Step-by-Step Methodology
  • Pre-Operational Check :

    • Verify Fume Hood face velocity is > 100 fpm (0.5 m/s).

    • Clear the sash area of obstructions.

    • Don PPE: Goggles, Lab Coat, Double Nitrile Gloves.

  • Weighing (The Critical Control Point) :

    • Static Control: Use an anti-static gun or bar if the powder is fluffy/electrostatic. Static charge often causes powder to "jump" onto gloves.

    • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • Containment: Weigh directly into a tared vial or flask. Avoid weighing papers; use weighing boats with funnel necks to prevent spillage during transfer.

  • Solubilization :

    • Add solvent (e.g., Methanol, DMSO) slowly.

    • Caution : The amine and acid groups may generate mild heat of solvation (exothermic) depending on the pH of the solvent.

  • Decontamination :

    • Wipe down the balance area with a wet paper towel (water/ethanol mixture) immediately after use.

    • Dispose of the wipe as solid hazardous waste.

Visual Workflow: Safe Handling Logic

GStartStart: Chemical RetrievalCheckStateCheck Physical StateStart->CheckStateSolidSolid (Powder)CheckState->SolidIs PowderSolutionSolutionCheckState->SolutionIs LiquidHoodEngineering Control:Transfer to Fume HoodSolid->HoodDust HazardSolution->HoodVapor HazardWeighingWeighing Protocol:Use Anti-static Gun + Funnel BoatHood->WeighingDissolveSolubilization:Add Solvent Slowly (Exotherm Risk)Weighing->DissolveSpillSpill Event?Dissolve->SpillCleanWet Wipe Method(Avoid sweeping dust)Spill->CleanYesWasteDisposal:Solid Waste StreamSpill->WasteNo (Finished)Clean->Waste

Figure 1: Decision logic for safe handling, emphasizing engineering controls over PPE alone.

Part 4: Waste Management & Disposal[2][10][11][12]

Disposal must follow a strict segregation protocol to prevent unexpected reactions.

Waste Stream Classification :

  • Solid Waste : Contaminated gloves, weighing boats, and paper towels.

    • Label: "Hazardous Waste - Solid - Toxic/Irritant".[1]

  • Liquid Waste : Mother liquors or reaction mixtures.

    • Segregation: Do NOT mix with strong oxidizers (e.g., Nitric acid) or strong bases, as the amino acid functionality can react violently or generate gas.

    • Label: "Hazardous Waste - Organic - [Solvent Name] + Trace Pyrrolidine Derivative".[1]

Disposal Protocol :

  • Seal all containers tightly.[6]

  • Wipe the exterior of the waste container before removing it from the hood.

  • Contact your facility's EHS (Environmental Health & Safety) for pickup.

Part 5: Emergency Response

  • Inhalation : Move to fresh air immediately.[4] If breathing is difficult, seek medical attention. The dust may cause delayed bronchial irritation.

  • Eye Contact : Flush with water for 15 minutes .[3][7] Hold eyelids open. The basic amine moiety can cause corneal damage if not rinsed thoroughly.

  • Skin Contact : Wash with soap and water.[3][4][5][7][9] Remove contaminated clothing.[2][4][5][8]

References

  • National Center for Biotechnology Information (PubChem) . Compound Summary for CID 10765567: 2-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA) . Laboratory Safety Guidance. Retrieved from [Link]

  • American Chemical Society (ACS) . Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.